4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
説明
特性
IUPAC Name |
4-(4-ethyl-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-12-13-10(14)8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFXHJFQUJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343121-90-3 | |
| Record name | 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Technical Guide to 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its chemical structure, molecular formula, and weight. A plausible, multi-step synthetic pathway is proposed, outlining a logical experimental workflow for its preparation from commercially available starting materials. Furthermore, by examining structurally related analogs, this guide explores the potential applications of this compound, particularly within the context of anticancer agent development. This document is intended to serve as a foundational resource for scientists investigating the synthesis and utility of novel triazole-based compounds.
Introduction
The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable heterocycle in drug design. When coupled with a benzoic acid moiety—another critical pharmacophore that can mimic biological carboxylates and interact with various receptors—the resulting molecular architecture holds significant therapeutic potential.
Recent research has highlighted the efficacy of 1,2,4-triazole-benzoic acid hybrids as potent anticancer agents. Studies have demonstrated that compounds with this core structure exhibit significant in vitro cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer)[1][2][3]. The specific compound, 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, belongs to this promising class of molecules. This guide aims to consolidate the known structural and chemical data for this compound and provide expert insights into its synthesis and potential biological relevance, thereby equipping researchers with the necessary information for further investigation.
Physicochemical and Structural Properties
The precise identification and characterization of a molecule are paramount for any research and development endeavor. This section details the fundamental properties of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
Chemical Structure
The molecule consists of a central 1,2,4-triazole ring substituted at the 3-position with a benzoic acid group and at the 4-position with an ethyl group. This specific N-4 substitution on the triazole ring is a key structural feature.
Caption: Chemical structure of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
Key Identifiers and Properties
A summary of the key quantitative and identifying data for the compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 1343121-90-3 | [4][5] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [5][6] |
| Molecular Weight | 217.22 g/mol | [5] |
| Monoisotopic Mass | 217.08513 Da | [6] |
| SMILES | CCN1C=NN=C1C2=CC=C(C=C2)C(=O)O | [6] |
| InChI | InChI=1S/C11H11N3O2/c1-2-14-7-12-13-10(14)8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16) | [6] |
Synthesis and Characterization
Rationale for Synthetic Strategy
The proposed four-step synthesis begins with a commercially available and stable starting material, methyl 4-cyanobenzoate. This strategy offers several advantages:
-
Convergent Approach: It builds the core structure systematically.
-
Protection Strategy: The benzoic acid is protected as a methyl ester throughout the triazole ring formation and alkylation steps, preventing unwanted side reactions of the acidic proton.
-
Regioselectivity: The final N-alkylation step is designed to favor the formation of the N-4 ethylated isomer, which may require subsequent purification to isolate from other potential isomers.
The overall workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a plausible method for laboratory-scale synthesis.
Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate
-
Reagents: Methyl 4-cyanobenzoate, hydrazine hydrate, ethanol.
-
Procedure: Dissolve methyl 4-cyanobenzoate (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure and collect the resulting solid by filtration. Wash with cold ethanol and dry under vacuum.
-
Causality: The nucleophilic addition of hydrazine to the nitrile group forms the amidrazone intermediate, which is the precursor for the triazole ring.
Step 2: Cyclization to Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate
-
Reagents: Methyl 4-(N'-hydroxycarbamimidoyl)benzoate, triethyl orthoformate.
-
Procedure: Suspend the amidrazone from Step 1 (1.0 eq) in triethyl orthoformate (5.0 eq).
-
Reaction: Heat the mixture to reflux for several hours. The one-carbon unit from the orthoformate reacts with the two nitrogen atoms of the amidrazone to form the five-membered triazole ring.
-
Workup: Cool the mixture and remove excess triethyl orthoformate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Step 3: N-Ethylation to Methyl 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoate
-
Reagents: Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate, ethyl iodide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure: Dissolve the triazole from Step 2 (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) followed by ethyl iodide (1.5 eq).
-
Reaction: Heat the reaction to 60-70 °C and stir until TLC indicates completion. The base (K₂CO₃) deprotonates the triazole nitrogen, creating a nucleophile that attacks the ethyl iodide in an Sₙ2 reaction.
-
Workup: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, likely a mixture of N-1 and N-4 isomers, will require purification by column chromatography.
Step 4: Saponification to Final Product
-
Reagents: Methyl 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water.
-
Procedure: Dissolve the purified ester from Step 3 (1.0 eq) in a mixture of THF and water. Add aqueous NaOH (2.0 eq).
-
Reaction: Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). This is a standard saponification reaction.
-
Workup: Acidify the reaction mixture with 1M HCl to a pH of ~3-4. The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
Purification and Characterization
The identity and purity of the final compound must be rigorously confirmed.
-
Purification: The final product can be purified by recrystallization from a solvent system such as ethanol/water.
-
Characterization: The structure should be confirmed using standard analytical techniques. The expected data, based on analogous compounds, would include:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), distinct aromatic protons on the benzene ring, the triazole proton, and a broad singlet for the carboxylic acid proton[1][2].
-
¹³C NMR: Resonances for the unique carbons of the ethyl group, the triazole ring, the benzene ring, and the carboxyl carbon[1][2].
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass (217.0851)[6].
-
Potential Applications in Drug Discovery
While 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid itself does not have extensive published biological data, its structural components are strongly associated with anticancer activity[1][3]. A series of synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with some compounds showing IC₅₀ values in the range of 15.6 to 23.9 μM[2].
The mechanism often involves the induction of apoptosis in cancer cells[2]. The specific ethyl group at the N-4 position of the triazole ring in the title compound could modulate its pharmacokinetic and pharmacodynamic properties—such as solubility, metabolic stability, and binding affinity to biological targets—compared to its unsubstituted or differently substituted analogs. Therefore, 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid represents a valuable candidate for inclusion in screening libraries for novel cytotoxic agents and serves as a platform for further structural optimization.
Conclusion
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a well-defined chemical entity with known structural and physical properties. Based on established chemical precedents, its synthesis is highly feasible through a logical, multi-step process. Given the demonstrated biological activity of closely related 1,2,4-triazole-benzoic acid hybrids, this compound stands out as a molecule of significant interest for further research, particularly in the exploration of new anticancer therapeutics. This guide provides the foundational knowledge necessary for scientists to undertake such investigations.
References
-
NextSDS. (n.d.). 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid. Retrieved from [Link]
-
Abuelizz, H. A., Awad, H. M., Marzouk, M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19045-19056. Available at: [Link]
-
Abuelizz, H. A., Awad, H. M., Marzouk, M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nextsds.com [nextsds.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. PubChemLite - 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
Unlocking the Polypharmacological Potential of 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic Acid Derivatives: A Technical Guide to Mechanisms of Action
Executive Summary
The 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By combining the metal-coordinating capabilities of a 1,2,4-triazole ring with the electrostatic anchoring potential of a benzoic acid moiety, derivatives of this core exhibit profound polypharmacology. This whitepaper provides an in-depth mechanistic analysis of this scaffold, focusing on its role as a Metallo-β-Lactamase (MBL) inhibitor, an apoptosis-inducing anticancer agent, and a potent antioxidant.
Structural Rationale & Pharmacophore Modeling
The unique biological activity of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid derivatives is fundamentally driven by their structural topology:
-
The 1,2,4-Triazole Core: The presence of multiple nitrogen atoms (N1, N2, N4) allows the ring to act as a versatile hydrogen bond acceptor and a robust metal coordinator[1].
-
The 4-Ethyl Substitution: Alkylation at the N4 position provides critical steric shielding that restricts tautomeric flexibility compared to unsubstituted analogs[2]. Furthermore, the ethyl group acts as a lipophilic vector, enhancing membrane permeability and occupying hydrophobic pockets within target active sites.
-
The Benzoic Acid Moiety: The terminal carboxylate is essential for electrostatic interactions, forming salt bridges with basic amino acid residues or engaging in secondary metal chelation[3].
Mechanism of Action I: Metallo-β-Lactamase (MBL) Inhibition
The emergence of MBL-mediated resistance (e.g., VIM-2, NDM-1) to β-lactam antibiotics is a critical global health threat[4]. The 1,2,4-triazole benzoic acid derivatives act as potent, non-β-lactam competitive inhibitors of these enzymes[5].
Causality of Inhibition: The active sites of B1 subclass MBLs contain two crucial zinc ions (Zn1 and Zn2) that coordinate a hydroxide ion necessary for the nucleophilic attack on the β-lactam ring. The triazole-benzoic acid scaffold effectively mimics the natural tetrahedral intermediate of this hydrolysis[6]. The N2/N4 atoms of the triazole ring coordinate directly with the zinc ions, while the benzoic acid carboxylate forms hydrogen bonds with conserved residues (such as Phe61 and Tyr67 on the flexible L1 loop of VIM-2)[4]. This dual-anchoring mechanism displaces the catalytic water/hydroxide, neutralizing the enzyme's hydrolytic capability[1].
Fig 1. Zinc-dependent inhibition mechanism of Metallo-β-Lactamases by triazole derivatives.
Self-Validating Protocol: MBL Inhibition Assay (Nitrocefin-based)
To validate target engagement, a continuous spectrophotometric assay using the chromogenic substrate nitrocefin is employed.
-
Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 50 μM ZnSO₄ and 0.1 mg/mL BSA. Causality: ZnSO₄ ensures the metalloenzyme remains in its active holo-state, while BSA prevents the non-specific binding of the lipophilic triazole derivative to the microplate walls.
-
Incubation: Incubate recombinant VIM-2 or NDM-1 (1 nM) with varying concentrations of the triazole derivative for 15 minutes at 25°C.
-
Initiation: Add 100 μM nitrocefin to initiate the reaction.
-
Validation Control: Include a positive control well containing 50 mM EDTA. Causality: EDTA is a broad-spectrum metal chelator; complete inhibition in this well validates that the assay's dynamic range is strictly zinc-dependent.
-
Measurement: Monitor absorbance at 482 nm to calculate the IC₅₀ and Kᵢ values.
Mechanism of Action II: Anticancer & Apoptotic Pathways
Beyond antimicrobial resistance, this scaffold exhibits significant antiproliferative activity against human cancer cell lines, notably MCF-7 (breast carcinoma) and HCT-116 (colorectal carcinoma)[7],[8].
Causality of Apoptosis: The lipophilic nature of the 4-ethyl substitution allows the compound to readily penetrate cellular membranes. Once intracellular, the derivatives induce localized oxidative stress, triggering a cascade of events that leads to mitochondrial membrane depolarization. The subsequent release of cytochrome c into the cytosol activates the apoptosome, leading to the cleavage of Caspase-9 and the executioner Caspase-3/7[7].
Fig 2. Apoptotic signaling cascade induced by triazole-benzoic acid hybrids in cancer cells.
Self-Validating Protocol: Apoptosis Evaluation via Flow Cytometry
-
Treatment: Seed MCF-7 cells and treat with the derivative at its calculated IC₅₀ for 24 hours.
-
Staining: Harvest cells and resuspend in binding buffer containing Annexin V-FITC and 7-AAD. Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while 7-AAD intercalates into DNA only when membrane integrity is lost (late apoptosis/necrosis)[7].
-
Validation Control: Use a vehicle control (0.1% DMSO) to establish baseline apoptosis, and a known apoptosis inducer (e.g., Staurosporine) to validate the dynamic range of the assay.
-
Analysis: Quantify the shift from the Q4 quadrant (Live) to Q3 (Early Apoptosis) and Q2 (Late Apoptosis) using flow cytometry.
Mechanism of Action III: Antioxidant Profiling
The derivatives also demonstrate intrinsic antioxidant properties. Computational Density Functional Theory (DFT) and in vitro screening reveal three primary radical scavenging mechanisms: Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET)[9]. The triazole ring stabilizes unpaired electrons through resonance, making these compounds effective neutralizers of reactive oxygen species (ROS)[9].
Quantitative Data Summary
| Target / Assay | Cell Line / Enzyme | Observed Effect (IC₅₀ / Activity) | Primary Mechanism | Reference |
| VIM-2 MBL | Recombinant VIM-2 | IC₅₀ ≈ 38.36 μM (Lead compounds) | Zinc coordination via triazole | [4],[6] |
| NDM-1 MBL | Recombinant NDM-1 | Kᵢ ≈ 0.72 - 1.0 μM (Thiol-derivatives) | Competitive inhibition | [5] |
| Anticancer (Breast) | MCF-7 | IC₅₀ ≈ 15.6 - 39.8 μM | Caspase-mediated Apoptosis | [7] |
| Anticancer (Colon) | HCT-116 | IC₅₀ ≈ 23.9 - 41.8 μM | Caspase-mediated Apoptosis | [7] |
| Antioxidant | Cell-free (DPPH) | High radical scavenging | SPLET / HAT mechanisms | [9] |
Experimental Validation Workflows
To systematically evaluate novel substitutions on the 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid core, a standardized, self-validating workflow must be employed. This ensures that biochemical target engagement translates effectively to cellular phenotypes.
Fig 3. Self-validating experimental workflow for screening and mechanism elucidation.
Conclusion
The 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid scaffold is a powerful tool in drug discovery. Its ability to coordinate metals makes it a prime candidate for combating antibiotic resistance via MBL inhibition, while its lipophilicity and structural resonance allow it to act as an effective apoptotic inducer and antioxidant. Future structural optimization—particularly at the C5 position of the triazole ring—holds the key to refining target selectivity and enhancing in vivo efficacy.
References
-
[1] Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. ResearchGate. 1
-
[9] Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. 9
-
[2] Phototransformations of 2-(1,2,4-Triazol-3-yl)benzoic Acid in Low Temperature Matrices. ACS Publications.2
-
[7] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. NIH/PMC. 7
-
[8] Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N′-substituted benzylidene... benzohydrazides. Arabian Journal of Chemistry.8
-
[3] Discovery of[1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors (SAR Studies). NIH/PMC. 3
-
[4] Discovery of[1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. PubMed. 4
-
[6] Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors (PDF). ResearchGate.6
-
[5] Structure-Based Virtual Screening for the Discovery of Novel Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Medicinal Chemistry Letters. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of <i>N</i>′-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene -4-(2-oxo-2-(4<i>H</i>-1,2,4-triazol-4-yl) methylamino)benzohydrazides - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
For Research, Scientific, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS No. 1343121-90-3). As a Senior Application Scientist, the following information is synthesized from available safety data for the compound and established best practices for handling related chemical classes, namely triazole derivatives and carboxylic acids. This document is intended to empower researchers to work safely and effectively with this compound.
Compound Profile and Physicochemical Properties
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound incorporating both a 1,2,4-triazole ring and a benzoic acid moiety.[1] Such structures are of significant interest in medicinal chemistry and materials science.[2] Understanding its physical and chemical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| CAS Number | 1343121-90-3 | [1][3] |
| Molecular Formula | C11H11N3O2 | [3][4] |
| Molecular Weight | 217.22 g/mol | [3] |
| Appearance | Likely a white to off-white solid, typical for similar compounds. | [2] |
| Purity | ≥ 98% (as available from some suppliers for related compounds) | [2] |
Note: This compound is intended for research use only and is not for human or veterinary use.[3]
Hazard Identification and Risk Assessment
GHS Hazard Classifications: [1]
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1]
-
Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H336): May cause respiratory irritation, drowsiness or dizziness.[1]
Expert Analysis of Chemical Class-Related Hazards:
-
Carboxylic Acids: This functional group imparts acidic properties. While generally weak acids, they can be corrosive, especially in concentrated forms.[5][6] They can react with bases and should not be stored with mineral acids like nitric or hydrochloric acid.[6]
-
Triazole Derivatives: The 1,2,4-triazole ring is a common pharmacophore. Some triazole-based antifungal agents have been associated with hepatotoxicity and can interact with the CYP450 enzyme system.[7][8] While the specific toxicology of this compound is not detailed, it is prudent to consider the potential for biological activity. Some triazoles are also noted as eye irritants and potential reproductive toxins.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls:
-
Fume Hood: All handling of solid and dissolved forms of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: Ensure adequate general laboratory ventilation.[11][12]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][12]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.[5][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves immediately if they become contaminated.[5][10]
-
Skin and Body Protection: A lab coat must be worn. For larger scale work, consider additional protective clothing.[11]
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Caption: Workflow for ensuring personal protection during handling.
Safe Handling and Experimental Protocols
Adherence to a strict protocol is crucial for minimizing risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Consult this guide and any available supplier information before starting work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace within the fume hood, ensuring it is clean and uncluttered.
-
Have appropriate waste containers clearly labeled and accessible.[10]
-
-
Weighing and Transfer:
-
Weigh the solid compound in the fume hood. Use a draft shield if necessary to prevent dispersal of the powder.
-
Handle the solid with care to avoid generating dust.
-
Use a spatula for transfers. Do not use compressed air to clean spills.
-
-
Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood.
-
Dispose of all waste in accordance with institutional and local regulations.[13]
-
Storage and Stability
Proper storage is essential for maintaining the integrity of the compound and ensuring safety.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[14]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[15] Do not store in metal cabinets which may be susceptible to corrosion from the acidic nature of the compound.[6]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Emergency Procedures
Be prepared to respond effectively in the event of an emergency.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[9]
Spill Response:
-
Small Spills (in a fume hood):
-
Wear appropriate PPE.
-
Carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.
-
Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Place all cleanup materials in a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Ensure the area is well-ventilated.
-
Caption: Decision tree for emergency response procedures.
Waste Disposal
All waste containing 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.[13]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[15]
References
-
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid - NextSDS. (n.d.). Retrieved from [Link]
-
How to Identify and Use Carboxylic Acids in Everyday Chemistry. (2025, December 7). Retrieved from [Link]
-
Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Clinical Pharmacology: Advances and Applications, 2, 139–148. Retrieved from [Link]
-
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025, July 21). Chemistry LibreTexts. Retrieved from [Link]
-
4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER - NextSDS. (n.d.). Retrieved from [Link]
-
Understanding the impact of triazoles on female fertility and embryo development. (2025, February 4). Heliyon. Retrieved from [Link]
-
Advice on toxicological evaluation of 1,2,4-triazole. (2015, October 27). ANSES. Retrieved from [Link]
-
Clinical safety and tolerability issues in use of triazole derivatives. (2010, April 20). Dovepress. Retrieved from [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
-
4-(1H-1,2,3-triazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid. (n.d.). PubChemLite. Retrieved from [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. (2009, May). New Jersey Department of Health. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7489. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. PubChemLite - 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 5. How to Identify and Use Carboxylic Acids in Everyday Chemistry [pengfachemical.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pccarx.com [pccarx.com]
- 14. fishersci.ie [fishersci.ie]
- 15. nj.gov [nj.gov]
Application Notes & Protocols: Investigating 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial investigation of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, a novel chemical entity with significant potential in drug discovery. While direct research on this specific molecule is limited[1][2], its structure combines two pharmacologically significant scaffolds: the 1,2,4-triazole ring and a benzoic acid moiety. The 1,2,4-triazole nucleus is a "privileged scaffold" known for its metabolic stability and diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties[3][4][5]. The benzoic acid scaffold is a cornerstone in medicinal chemistry, integral to drugs ranging from anti-inflammatories to anticancer agents[6][7][8]. This guide outlines a strategic, multi-tiered approach to systematically evaluate the compound's therapeutic potential, from initial cytotoxicity screening to preliminary mechanism of action studies.
Part 1: Compound Profile and Scientific Rationale
Structural Features and Rationale for Investigation
The subject compound, 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, possesses key features that make it a compelling candidate for drug discovery:
-
1,2,4-Triazole Core: This five-membered heterocycle is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and demonstrating high metabolic stability[4]. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects[4][9][10][11].
-
Benzoic Acid Moiety: This group provides a crucial acidic handle for ionic interactions with biological targets. It is a common feature in many established drugs and can be synthetically modified to tune pharmacokinetic properties[6][12].
-
N-ethyl Substitution: The ethyl group at the N4 position of the triazole ring enhances lipophilicity compared to an unsubstituted parent, which can influence cell permeability and target engagement.
-
Para-substituted Phenyl Linker: The rigid phenyl ring dictates a specific spatial orientation of the triazole and carboxylic acid groups, which is critical for selective binding to target proteins.
The combination of a proven heterocyclic core with a versatile acidic functional group suggests high potential for interaction with various biological targets, particularly enzymes like kinases, demethylases, or proteins involved in inflammatory signaling.
Proposed Synthetic Route
A plausible and efficient synthesis can be envisioned starting from 4-cyanobenzoic acid. This approach provides a straightforward path to the desired product and allows for future analog synthesis for structure-activity relationship (SAR) studies.
Caption: A proposed synthetic pathway for the target compound.
Part 2: Tier 1 Screening Strategy: Establishing Biological Activity
The initial goal is to cast a wide net to identify any significant biological activity. A primary cytotoxicity screen against a panel of cancer cell lines and an anti-inflammatory assay are logical starting points, given the known properties of the triazole scaffold[3][4][13].
Protocol 1: General Cytotoxicity Screening using MTS Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various human cancer cell lines, providing a first indication of potential anticancer activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))
-
Normal human cell line (e.g., RPE-1) for selectivity assessment
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serial dilution in culture medium (e.g., final concentrations from 0.1 µM to 100 µM).
-
Cell Treatment: Add 100 µL of the 2x working solutions to the respective wells. Include wells for vehicle control (DMSO) and positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Causality & Validation: This assay's validity rests on the principle that mitochondrial reductases in viable cells convert the MTS tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the number of living cells. Comparing IC50 values between cancer lines and a normal cell line provides a preliminary "therapeutic index," indicating selectivity. A compound with potent activity against cancer cells and weak activity against normal cells is a desirable outcome[14][15].
Data Presentation: Tier 1 Screening Results
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Test Compound | MCF-7 | Experimental Value | Calculated Value |
| HCT-116 | Experimental Value | Calculated Value | |
| A549 | Experimental Value | Calculated Value | |
| RPE-1 (Normal) | Experimental Value | N/A | |
| Doxorubicin | MCF-7 | Experimental Value | Calculated Value |
| RPE-1 (Normal) | Experimental Value | N/A |
Part 3: Tier 2 Investigation: Elucidating the Mechanism of Action
If Tier 1 screening reveals promising and selective anticancer activity, the next phase is to identify the molecular target and pathway.
Caption: A tiered workflow for investigating a novel compound.
Protocol 2: Broad Kinase Panel Screening
Objective: To identify potential kinase targets by screening the compound against a large panel of recombinant human kinases.
Rationale: Many anticancer drugs function by inhibiting kinases that are crucial for cancer cell proliferation and survival[13]. The 1,2,4-triazole scaffold is present in several known kinase inhibitors. This experiment rapidly narrows down the list of potential targets from hundreds to a few candidates.
Methodology (Principle): This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins, Reaction Biology). The general principle is as follows:
-
Assay Format: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of >400 kinases.
-
Activity Measurement: Kinase activity is measured via the quantification of ATP consumption or phosphopeptide formation, often using radiometric (33P-ATP) or fluorescence-based methods.
-
Data Output: Results are reported as "% Inhibition" at the tested concentration. A significant inhibition (typically >50% or >75%) flags a potential "hit."
Self-Validation: The service provider runs internal controls, including a no-enzyme control, a no-substrate control, and a reference inhibitor for each kinase (e.g., Staurosporine), to ensure the assay is performing within specifications.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that a candidate kinase (identified from the panel screen) is engaged by the compound inside intact cells.
Rationale: Target engagement is the crucial validation step. A compound may inhibit a purified enzyme but fail to engage it in the complex cellular environment. CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT-116)
-
Test Compound and Vehicle (DMSO)
-
PBS and Protease Inhibitor Cocktail
-
Equipment for heating (PCR machine), cell lysis (freeze-thaw), centrifugation, and protein analysis (SDS-PAGE, Western blot)
-
Primary antibody specific to the target kinase
Procedure:
-
Cell Culture & Treatment: Grow cells to ~80% confluency. Treat one batch with the test compound (at a concentration ~10x its IC50) and another with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting.
-
Data Interpretation: Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Caption: A generic kinase signaling pathway inhibited by the test compound.
Part 4: Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial drug discovery evaluation of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. Positive results from the Tier 1 and Tier 2 experiments would build a strong case for its advancement. Subsequent steps would involve comprehensive Structure-Activity Relationship (SAR) studies to improve potency and selectivity, followed by ADME-Tox profiling and, ultimately, evaluation in preclinical in vivo models of disease. The combination of the 1,2,4-triazole and benzoic acid scaffolds offers a rich chemical space for optimization, positioning this compound class as a promising starting point for novel therapeutic development.
References
-
Kumar, K., & Rawal, R. K. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 128, 106071. Available from: [Link].
-
Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-20. Available from: [Link].
-
Mondal, S., & Mondal, A. (2024). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. Journal of Qassim University - Science. Available from: [Link].
-
El-Sayed, M. F., & Al-Rashood, S. T. (2021). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Journal of Applied Pharmaceutical Science, 11(1), 1-10. Available from: [Link].
-
El-Shehry, M. F., & El-Gazzar, M. G. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(9), 2686. Available from: [Link].
-
Rani, N., & Sharma, A. (2013). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of ChemTech Research, 5(4), 1641-1663. Available from: [Link].
-
Shiraguppi, S. V., Koganole, P., & Honnalli, S. S. (2024). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. AEWRJA, 40. Available from: [Link].
-
Singh, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28. Available from: [Link].
-
Singh, S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link].
-
Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19077. Available from: [Link].
-
Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available from: [Link].
-
PubChemLite. 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid. Available from: [Link].
-
Prachand, S., et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4][9] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].
-
Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 876372. Available from: [Link].
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. PubChemLite - 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects - Journal of Qassim University for Science [jqusci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The uses of benzoic acid in the pharmaceutical industry [aozunchem.com]
- 13. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid as a Ligand
In the dynamic field of coordination chemistry and materials science, the design of novel ligands is a critical driver of innovation. 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid emerges as a ligand of significant interest, offering a unique combination of structural features that make it a compelling building block for coordination polymers and metal-organic frameworks (MOFs).[1][2] This bifunctional linker combines the robust coordinating ability of the 1,2,4-triazole ring with the versatile connectivity of a carboxylate group.
The 1,2,4-triazole moiety is a well-established functional group in coordination chemistry, prized for its ability to bridge multiple metal centers, leading to the formation of stable, high-dimensional networks.[1] The nitrogen-rich nature of the triazole ring also imparts specific electronic properties and the potential for post-synthetic modification. The ethyl substituent on the triazole ring can influence the steric environment around the metal centers, potentially templating specific framework topologies and modifying the hydrophobicity of the resulting material.
The appended benzoic acid group provides a classic coordination site through its carboxylate function, which can adopt various binding modes (monodentate, bidentate chelating, or bridging). This dual functionality allows for the construction of complex and diverse architectures with tunable porosity, thermal stability, and chemical properties. These attributes are highly sought after for applications in gas storage and separation, catalysis, chemical sensing, and drug delivery.[1]
This document provides detailed protocols for the synthesis of the 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid ligand and a representative solvothermal synthesis of a metal-organic framework using this ligand. It also outlines key characterization techniques and discusses potential applications based on the properties of structurally related materials.
Part 1: Synthesis of the Ligand: 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Protocol 1: Adapted Synthesis of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
This multi-step synthesis involves the initial formation of an amidine, followed by cyclization to form the triazole ring, and subsequent oxidation to the desired carboxylic acid.
Step 1: Synthesis of N-ethyl-4-cyanobenzimidamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-cyanobenzonitrile (1 eq.) in anhydrous ethanol.
-
Reagent Addition: To this solution, add ethylamine (1.1 eq.) as a solution in ethanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Work-up and Isolation: Remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification.
Step 2: Synthesis of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzonitrile
-
Reaction Setup: In a round-bottom flask, dissolve the crude N-ethyl-4-cyanobenzimidamide (1 eq.) from the previous step in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add formohydrazide (1.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 3: Hydrolysis to 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzonitrile (1 eq.) in a 6 M aqueous solution of hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product should precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and then dry in a vacuum oven at 60 °C.
Characterization of the Ligand
The successful synthesis of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the triazole ring vibrations.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Part 2: Synthesis of a Representative Metal-Organic Framework
The following is a general and adaptable protocol for the solvothermal synthesis of a MOF using 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid as the organic linker. The choice of metal salt and solvent system can be varied to target different framework topologies and properties.
Protocol 2: Solvothermal Synthesis of a Zn-based MOF
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (0.1 mmol, 21.7 mg) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg) in 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Sealing and Heating: Seal the vial tightly and place it in a programmable laboratory oven. Heat the vial to 120 °C at a ramp rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: After the reaction is complete, allow the oven to cool down to room temperature naturally.
-
Product Isolation: Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent Exchange: To activate the framework, immerse the crystals in a more volatile solvent, such as ethanol (3 x 10 mL), over a period of 24 hours to exchange the high-boiling point DMF.
-
Activation: Decant the ethanol and dry the product under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
Part 3: Characterization of the Coordination Polymer/MOF
A thorough characterization is essential to confirm the formation of the desired framework and to understand its properties.
| Technique | Purpose | Expected Information |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern that matches the simulated pattern from single-crystal data. |
| Single-Crystal X-Ray Diffraction | To determine the precise 3D structure of the framework. | Crystal system, space group, unit cell parameters, bond lengths and angles, and porosity. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | Decomposition temperature, and information on the loss of guest/solvent molecules. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the ligand to the metal centers. | Shifts in the vibrational frequencies of the carboxylate group upon coordination. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area of the activated material. | BET surface area, pore volume, and pore size distribution. |
Part 4: Potential Applications
The unique structural features of MOFs constructed from 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid suggest a range of potential applications.
-
Gas Storage and Separation: The tunable pore size and the presence of nitrogen atoms in the triazole rings could lead to selective adsorption of gases like CO₂ or H₂.
-
Heterogeneous Catalysis: The metal nodes can act as Lewis acid sites, catalyzing a variety of organic transformations. The ethyl groups may create a specific microenvironment within the pores that could influence catalytic selectivity.
-
Luminescent Sensing: If a luminescent metal ion (e.g., Zn²⁺, Cd²⁺, or a lanthanide) is used, the resulting MOF could exhibit luminescence that is sensitive to the presence of specific analytes (e.g., metal ions, small molecules, or biomolecules).[1]
-
Drug Delivery: The porous nature of the MOF could be exploited to encapsulate and subsequently release therapeutic agents. The functional groups on the ligand could be used to tune the drug-framework interactions and release kinetics.
Conclusion and Future Outlook
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid represents a promising, yet underexplored, ligand for the construction of novel coordination polymers and MOFs. The synthetic protocols provided herein, though adapted, offer a solid foundation for researchers to begin exploring the coordination chemistry of this versatile building block. The combination of the triazole and carboxylate functionalities, along with the steric influence of the ethyl group, is expected to yield materials with interesting structural, and consequently, functional properties. Further research into the synthesis of a wider range of MOFs with different metal ions and the thorough characterization of their properties will undoubtedly unlock their full potential in various scientific and technological fields.
References
- Alfa Chemistry. (n.d.). Triazole MOFs Linkers.
- A Series of Zn(ii) and Cd(ii) coordination compounds based on 4-(4H-1,2,4-triazol-4-yl)benzoic acid: synthesis, structure and photoluminescence properties. (2016). CrystEngComm, 18(1), 130-142.
- Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid. (2012). Open Journal of Inorganic Chemistry, 2(3), 55-62.
- NextSDS. (n.d.). 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
- Sapphire Bioscience. (n.d.). 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
- PubChemLite. (n.d.). 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid.
Sources
Application Note: High-Resolution NMR Spectroscopy Sample Preparation for 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Abstract
This application note provides a comprehensive, field-proven guide for the preparation of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist of steps. It delves into the rationale behind critical decisions in solvent selection, concentration optimization, and the use of internal standards for both qualitative and quantitative analyses. The protocols herein are designed to be self-validating, ensuring the acquisition of high-quality, reproducible spectral data essential for structural elucidation, purity assessment, and reaction monitoring.
Introduction: The Imperative of Meticulous Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules. However, the quality of the resulting spectrum is profoundly dependent on the quality of the sample preparation.[1] For a novel compound such as 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, which holds potential as a synthetic intermediate in pharmaceutical and materials science, obtaining a clean, well-resolved spectrum is the first and most critical step in its characterization.[2] Common issues like broad peaks, poor signal-to-noise, and spectral artifacts can often be traced back to suboptimal sample preparation, wasting valuable instrument time and obscuring crucial structural information.[3]
This guide provides a robust framework for preparing this specific analyte, ensuring that the final sample is homogeneous, free of particulates, and at an optimal concentration for analysis.
Analyte Profile: 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
-
Chemical Structure:
-
Molecular Formula: C₁₁H₁₁N₃O₂
-
Molecular Weight: 217.22 g/mol
-
CAS Number: 1343121-90-3[4]
-
Predicted Physicochemical Properties: The molecule possesses both a polar carboxylic acid group and a moderately polar triazole ring, along with a nonpolar ethyl group and a benzene ring. The carboxylic acid moiety is expected to engage in strong hydrogen bonding. This structure suggests poor solubility in non-polar solvents and good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents like methanol.[5] The acidic proton of the carboxyl group is expected to be observable in the ¹H NMR spectrum, typically at a very downfield chemical shift (10-13 ppm).[6][7]
Core Experimental Workflow
The overall process from solid sample to NMR data acquisition follows a systematic path designed to minimize error and ensure high-quality results.
Diagram 1: General workflow for NMR sample preparation and data acquisition.
Protocol Part A: Solvent Selection
The choice of a deuterated solvent is the most critical decision in sample preparation. The ideal solvent must completely dissolve the analyte without reacting with it.[8] Using a deuterated solvent is essential for three primary reasons:
-
To Avoid Overwhelming Solvent Signals: It replaces hydrogen (¹H) with deuterium (²H), which resonates at a different frequency, making the solvent effectively "invisible" in the ¹H spectrum.[9]
-
To Provide a "Lock" Signal: Modern spectrometers use the deuterium signal to stabilize, or "lock," the magnetic field, correcting for any drift during the experiment.[8][10]
-
To Provide a Chemical Shift Reference: The residual proton signal of the solvent (e.g., CHCl₃ in CDCl₃) provides a convenient reference point for calibrating the chemical shift axis.[11]
Diagram 2: Decision-making process for solvent selection.
Solvent Comparison Table
| Deuterated Solvent | Properties & Rationale for Use with Analyte | Residual ¹H Peak (ppm) |
| DMSO-d₆ (Recommended) | Excellent choice. A highly polar aprotic solvent that readily dissolves carboxylic acids and other polar molecules with hydrogen-bonding capabilities.[5] It will preserve the signal from the acidic -COOH proton. | ~2.50 |
| Methanol-d₄ (CD₃OD) | Good alternative. A polar protic solvent that will dissolve the analyte. However, the acidic -COOH proton will rapidly exchange with the deuterium of the hydroxyl group (-OD) in the solvent, causing the -COOH signal to disappear from the spectrum.[8] This can be useful for confirming the identity of the acid proton. | ~3.31 (OH), ~4.87 (OH) |
| Chloroform-d (CDCl₃) | Poor choice. Generally used for non-polar to moderately polar compounds.[9] The carboxylic acid and triazole moieties make solubility in CDCl₃ highly unlikely. | ~7.26 |
| Deuterium Oxide (D₂O) | Conditional choice. Only suitable if the analyte is converted to its salt form (e.g., by adding a base like NaOD) to enhance water solubility. The -COOH proton will exchange with D₂O and will not be observed.[11] | ~4.79 |
Protocol Part B: Sample Preparation for Qualitative Analysis
This protocol is for standard ¹H and ¹³C NMR to confirm the structure and assess general purity.
Materials and Equipment:
-
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[12]
-
NMR tube caps
-
Analytical balance (4 decimal places)
-
Small glass vial (e.g., 1-dram)
-
Pasteur pipette and bulb
-
Small plug of glass wool (do not use cotton wool)[1]
-
Deuterated solvent (DMSO-d₆ recommended)
-
Vortex mixer
Step-by-Step Methodology:
-
Weigh the Sample: Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry glass vial.[10][13]
-
Causality: This concentration (~10-40 mM) provides a strong signal-to-noise ratio in a reasonable number of scans without causing line broadening or shimming issues associated with overly concentrated samples.[14]
-
-
Add the Solvent: Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]
-
Dissolve the Sample: Cap the vial and gently vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a bright background to ensure no particulate matter remains.[10]
-
Causality: Preparing the sample in a secondary vial before transferring it to the narrow NMR tube makes it easier to ensure complete dissolution.[1]
-
-
Filter the Solution: Tightly pack a small plug of glass wool into the neck of a clean Pasteur pipette. Use this pipette to transfer the sample solution from the vial into the NMR tube.[1]
-
Cap and Mix: Cap the NMR tube securely. Invert the tube several times to ensure the solution is homogeneous. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[13]
-
Labeling: Label the NMR tube cap clearly. Do not use paper labels on the tube itself, as this can interfere with spinning and positioning in the spectrometer.[12]
Protocol Part C: Sample Preparation for Quantitative Analysis (qNMR)
For determining purity or concentration, an internal standard is required.[15]
Additional Materials:
-
High-purity internal standard (e.g., Maleic Acid, 1,4-Dinitrobenzene)
-
Calibrated balance
Key Considerations for Internal Standard Selection:
-
Signal Non-Overlap: The standard must have sharp resonance peaks (preferably singlets) in a region of the spectrum free from any analyte signals.[16]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[16]
-
Chemical Inertness: It must not react with the analyte or the solvent.
-
High Purity & Stability: The standard must be of known, high purity and non-volatile.
Recommended Internal Standards for use in DMSO-d₆:
| Internal Standard | ¹H Chemical Shift (ppm) | Multiplicity | Rationale |
| Maleic Acid | ~6.27 | Singlet | Signal is in the olefinic region, unlikely to overlap with aromatic or aliphatic signals of the analyte.[17][18] |
| 1,4-Dinitrobenzene | ~8.45 | Singlet | Signal is far downfield, away from most common organic proton signals.[18][19] |
Modified Step-by-Step Methodology:
-
Weighing: On an analytical balance, accurately weigh approximately 10-15 mg of the analyte into a clean vial. Record the mass precisely.
-
Add Standard: Accurately weigh an approximately equimolar amount of the chosen internal standard into the same vial. Record this mass precisely.
-
Causality: Precise weighing of both the analyte and the standard is fundamental for an accurate quantitative result.[20]
-
-
Proceed: Follow steps 2-6 from the qualitative protocol above.
NMR Spectrometer Setup and Data Acquisition
1. Shimming: After inserting the sample and locking onto the deuterium signal, the magnetic field must be shimmed. Shimming is the process of adjusting currents in small coils to make the magnetic field as homogeneous as possible across the sample volume.[21][22] A well-shimmed sample results in sharp, symmetrical peaks and optimal resolution.[23] The process is iterative, typically involving adjusting the Z1, Z2, and higher-order shims while observing the lock level for a maximum.[24]
2. Acquisition Parameters: Acquisition parameters must be set to ensure data is of high quality and, for qNMR, quantitatively reliable.
Recommended Starting Parameters
| Parameter | ¹H NMR (Qualitative) | ¹H NMR (Quantitative) | ¹³C NMR (Qualitative) |
| Pulse Program | Standard 1-pulse (e.g., zg30) | Standard 1-pulse (e.g., zg90) | Standard 1-pulse with proton decoupling (e.g., zgpg30) |
| Pulse Angle | 30° | 90° | 30° |
| Relaxation Delay (D1) | 1.0 - 2.0 s | ≥ 5 x T₁ (Typically 10-30 s) | 2.0 s |
| Acquisition Time (AQ) | 2.0 - 4.0 s | 2.0 - 4.0 s | 1.0 - 2.0 s |
| Number of Scans (NS) | 8 - 16 | 16 - 64 (or until S/N > 250:1) | 1024 - 4096 |
Rationale for Key Quantitative Parameters:
-
90° Pulse Angle: A 90° pulse provides the maximum signal intensity in a single scan, which is beneficial for sensitivity.[25]
-
Long Relaxation Delay (D1): This is the most critical parameter for quantification. To ensure that all protons have fully returned to their equilibrium state before the next pulse, the delay between scans (D1) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated.[15] A shorter delay will lead to signal saturation and inaccurate integral values, especially for quaternary carbons or non-protonated aromatic protons which can have long T₁ values.[26]
-
High Signal-to-Noise (S/N): For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is required.[25] This may necessitate an increased number of scans.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Solution(s) |
| Broad, asymmetric peaks | Poor shimming; undissolved solids; sample too concentrated. | Re-shim the sample carefully.[23] If peaks remain poor, re-filter the sample.[1] If necessary, dilute the sample or prepare a new one at a lower concentration.[13] |
| Poor Signal-to-Noise (S/N) | Sample is too dilute; insufficient number of scans. | Increase the number of scans (NS).[27] If still poor, prepare a more concentrated sample. |
| Cannot achieve lock | Insufficient deuterated solvent; incorrect lock parameters; paramagnetic impurities. | Ensure sample height is sufficient (~4 cm).[14] Check lock power and gain. Consider sample purity; paramagnetic metals can prevent locking.[3] |
| Extra peaks in spectrum | Contaminated NMR tube; solvent impurities (e.g., water); grease. | Use a scrupulously clean NMR tube.[12] Check the purity of the deuterated solvent; water peak in DMSO-d₆ appears around 3.4 ppm. |
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from a relevant chemical supplier website.
- (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate. How to Prepare Samples for NMR.
- ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
- Merck Millipore. NMR Solvents.
- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- Pauli, G. F., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Natural Products.
- University of Houston. (2023, August 29). Small molecule NMR sample preparation.
- Charlier, C., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites.
- ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Varian. (2004, May 11). How to Shim on a Varian.
- Bio-NMR Core. Shimming: Theory and Practice.
- (n.d.). NMR sample preparation guidelines.
- Organomation. NMR Sample Preparation: The Complete Guide.
- (n.d.). Quantitative NMR Spectroscopy. Retrieved from a university chemistry department website.
- Ofosu, D. B., et al. (2025, June 20). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. RSC Publishing.
- University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation.
- (1991, December 17). SHIMMING AN NMR MAGNET. Retrieved from a university chemistry department website.
- Western University. NMR Sample Preparation.
- (2006, June 15). Shimming and locking. Retrieved from a university chemistry department website.
- NESG Wiki. (2009, December 9). Shimming.
- ResearchGate. (2010, February 4). (PDF) Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
- NMR Facility, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters.
- Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.
- Lo, Y. H., et al. (2016). Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR.
- Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles.
- JEOL Ltd. Let's try doing quantitative NMR.
- Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?.
- (n.d.). NMR Data Processing.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry Steps. (2020, December 4). NMR Spectroscopy Practice Problems.
- (n.d.). 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Advanced Research Compound.
- Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- NextSDS. 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
- PubChemLite. 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid.
- Sapphire Bioscience. 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
- NextSDS. 4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER.
- Cayman Chemical. PRODUCT INFORMATION - 4-(Phenylcarbonyl)benzoic Acid.
- Al-Masoudi, N. A., et al. (2021, December 8). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules.
- ChemicalBook. (2025, July 16). 4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID | 157069-48-2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pannellum [takachi.no-ip.com]
- 3. organomation.com [organomation.com]
- 4. nextsds.com [nextsds.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myuchem.com [myuchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 21. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 22. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 23. lsa.umich.edu [lsa.umich.edu]
- 24. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 27. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Authored by: Your Senior Application Scientist
Introduction: The compound 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Triazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The structural features of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, incorporating a triazole ring, a benzoic acid moiety, and an ethyl group, suggest its potential as a bioactive molecule. This guide provides a comprehensive framework of in vitro assays to elucidate the biological profile of this compound, focusing on its potential as a xanthine oxidase inhibitor and an antioxidant agent.
The following protocols are designed to be robust and self-validating, providing researchers with the necessary steps to obtain reliable and reproducible data. Each protocol is accompanied by an explanation of the underlying principles and the rationale for key experimental choices.
Section 1: Evaluation of Xanthine Oxidase Inhibitory Activity
Xanthine oxidase is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] Elevated levels of uric acid are implicated in conditions such as gout.[3][4] Therefore, inhibition of xanthine oxidase is a key therapeutic strategy.[3]
Protocol 1.1: Determination of IC50 Value for Xanthine Oxidase Inhibition
This protocol outlines a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid against xanthine oxidase. The assay measures the reduction in the rate of uric acid formation, which absorbs light at approximately 295 nm.[3][4]
Materials:
-
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)[3]
-
Phosphate Buffer (0.1 M, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader with UV spectrophotometer capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid in DMSO.
-
Create a series of dilutions of the test compound in phosphate buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Prepare a stock solution of xanthine in 0.1 M NaOH and then dilute with phosphate buffer to the final working concentration.[5]
-
Prepare a working solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). The optimal concentration should be determined empirically.[3]
-
Prepare a series of dilutions of allopurinol to serve as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer and vehicle (DMSO).
-
Control (No Inhibitor): Phosphate buffer, xanthine oxidase, and vehicle.
-
Test Compound: Phosphate buffer, xanthine oxidase, and serial dilutions of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
-
Positive Control: Phosphate buffer, xanthine oxidase, and serial dilutions of allopurinol.
-
-
Reaction and Measurement:
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound, allopurinol, or vehicle to the respective wells.
-
Add 25 µL of xanthine oxidase solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Expected Outcome: This assay will determine the concentration of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid required to inhibit 50% of xanthine oxidase activity, providing a measure of its potency as an inhibitor.
Protocol 1.2: Determination of Inhibition Type and Ki
Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is crucial for drug development. This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.[6][7]
Procedure:
-
Assay Setup:
-
Set up a series of experiments with different fixed concentrations of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (including a zero-inhibitor control).
-
In each experiment, vary the concentration of the xanthine substrate over a range (e.g., 0.5 to 10 times the Km value).
-
-
Data Collection:
-
For each substrate concentration at each inhibitor concentration, measure the initial reaction rate (V₀) as described in Protocol 1.1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[6] The pattern of the lines will indicate the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km).[8] For other inhibition types, different graphical analyses or non-linear regression models should be employed.[9]
-
Visualization of Inhibition Kinetics:
Caption: Workflow for determining the type and constant of enzyme inhibition.
Section 2: Assessment of Antioxidant Potential
Antioxidants can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in various diseases.[10] The antioxidant capacity of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid can be evaluated using both chemical and cell-based assays.
Protocol 2.1: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method to screen for antioxidant activity.[11] Antioxidants reduce the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[10]
Materials:
-
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Create a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Prepare a series of dilutions of the positive control.
-
-
Assay Setup:
-
Add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the test compound or positive control to the wells. Include a control with no antioxidant (vehicle control).
-
-
Reaction and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 2.2: Cellular Antioxidant Activity (CAA) Assay
Cell-based assays are considered more biologically relevant than chemical assays as they account for factors like cell uptake and metabolism.[12][13] The CAA assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure the ability of a compound to inhibit intracellular ROS formation.[12]
Materials:
-
Adherent cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Quercetin (positive control)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well black, clear-bottom plate and culture until they reach confluence.
-
-
Assay:
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of the test compound or positive control in cell culture medium for 1-2 hours.
-
Add DCFH-DA to the wells and incubate for a further 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding a ROS generator like AAPH.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics for each concentration.
-
Determine the percentage of inhibition of ROS formation.
-
Calculate the CAA value, which is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.
-
Visualization of Cellular Antioxidant Assay Principle:
Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.
Section 3: Evaluation of Cytotoxic Activity
It is essential to assess the potential toxicity of any new compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[14]
Protocol 3.1: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7) and a normal cell line (e.g., RPE-1)[14][15]
-
Cell culture medium and supplements
-
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
-
Doxorubicin (positive control)[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound or doxorubicin for 24, 48, or 72 hours. Include untreated control wells.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Data Summary Table:
| Assay | Parameter | 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid | Allopurinol (Positive Control) |
| Xanthine Oxidase Inhibition | IC50 (µM) | Experimental Value | Literature/Experimental Value |
| Inhibition Type | Determined from Kinetics | Competitive | |
| Ki (µM) | Calculated Value | Literature/Experimental Value | |
| Antioxidant Activity | DPPH Scavenging IC50 (µM) | Experimental Value | Ascorbic Acid/Trolox Value |
| CAA (µmol QE/100 µmol) | Experimental Value | Quercetin (Standard) | |
| Cytotoxicity | IC50 (µM) on HCT-116 | Experimental Value | Doxorubicin Value |
| IC50 (µM) on MCF-7 | Experimental Value | Doxorubicin Value | |
| IC50 (µM) on RPE-1 | Experimental Value | Doxorubicin Value |
Conclusion
The protocols detailed in these application notes provide a robust starting point for characterizing the in vitro biological activities of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. By systematically evaluating its effects on a key enzyme, its antioxidant potential, and its cytotoxicity, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts.
References
-
Chemical and Cell-Based Antioxidant Assays - Encyclopedia.pub. (2021, August 19). Retrieved from [Link]
-
In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (2016, August 15). Retrieved from [Link]
-
Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2025, October 15). Retrieved from [Link]
-
Cellular antioxidant activity assay & cytotoxicity | BMG LABTECH. (2022, December 16). Retrieved from [Link]
-
In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants - Impactfactor. (2016, April 1). Retrieved from [Link]
-
in vitro and in silico evaluation of xanthine oxidase inhibitory activity of quercetin contained in sonchus arvensis leaf extract - SciSpace. Retrieved from [Link]
-
In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Retrieved from [Link]
-
17 Inhibition Kinetics Measurement - Protocols.io. (2019, October 6). Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). Retrieved from [Link]
-
A graphical method for determining inhibition parameters for partial and complete inhibitors. Retrieved from [Link]
-
Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC. Retrieved from [Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - ResearchGate. (2025, October 15). Retrieved from [Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. (2021, December 8). Retrieved from [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC. (2019, June 17). Retrieved from [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - SciSpace. Retrieved from [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. Retrieved from [Link]
-
4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid - PubChemLite. Retrieved from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC. Retrieved from [Link]
-
4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER - NextSDS. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical and Cell-Based Antioxidant Assays | Encyclopedia MDPI [encyclopedia.pub]
- 13. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Note: Advanced Purification and Precision Crystallization of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Physicochemical Rationale & Molecular Profiling
The compound 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS: 1343121-90-3) presents unique challenges and opportunities in downstream processing due to its bifunctional nature. It contains a moderately acidic benzoic acid moiety and a weakly basic 1,2,4-triazole ring.
In unsubstituted triazolyl-benzoic acids, tautomerization at the triazole ring can lead to complex polymorphic mixtures and unpredictable crystallization behaviors [1]. However, the presence of the ethyl group at the N4 position of this molecule locks its tautomeric state, rigidly defining its hydrogen-bond acceptor sites (N1 and N2) and simplifying polymorph control [1, 2].
To design a self-validating purification system, we must leverage the molecule's pH-dependent solubility. The workflow described herein utilizes an upstream pH-shift reactive crystallization to clear structurally distinct impurities, followed by a thermodynamically controlled solvent/anti-solvent crystallization to achieve >99.9% API purity [3].
Table 1: Physicochemical & Solubility Profile
| Parameter | Value / Observation | Causality for Process Design |
| pKa (Carboxylic Acid) | ~4.2 | Enables complete alkaline dissolution at pH > 7.0. |
| pKa (Triazole Ring) | ~2.5 | Remains unprotonated during weak acid precipitation. |
| Isoelectric Point (pI) | ~3.5 | Target pH for maximum precipitation yield (minimum solubility). |
| Solubility (Ethanol, 78°C) | > 150 mg/mL | Ideal primary solvent for thermal crystallization. |
| Solubility (Water, 5°C) | < 1 mg/mL | Ideal anti-solvent to drive supersaturation. |
Upstream Purification: pH-Shift Reactive Crystallization
The first stage of purification isolates the target molecule from crude synthesis by-products (e.g., unreacted alkylating agents, neutral organics, and transition metal catalysts).
Figure 1: Acid-base purification and crystallization workflow for triazole-benzoic acids.
Protocol 1: Acid-Base Extraction and Precipitation
Self-Validating Mechanism: If the aqueous layer remains turbid after Step 2, neutral/basic impurities are present and will be successfully removed in Steps 3 and 4.
-
Suspension: Suspend 100 g of crude 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid in 1000 mL of Deionized (DI) water.
-
Alkaline Dissolution: Slowly add 2M NaOH under continuous stirring until the pH reaches 9.5.
-
Causality: This deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt. Non-acidic impurities remain insoluble.
-
-
Organic Extraction: Add 300 mL of Ethyl Acetate (EtOAc) to the aqueous mixture. Stir vigorously for 10 minutes, let the phases separate, and discard the upper organic layer. Repeat twice.
-
Causality: EtOAc selectively partitions unreacted triazoles and neutral organic impurities away from the ionized API.
-
-
Polish Filtration: Pass the aqueous phase through a 0.22 µm PTFE membrane filter.
-
Causality: Removes any residual insoluble particulates or crashed-out metal catalysts.
-
-
Thermal Conditioning: Heat the polished aqueous filtrate to 45°C.
-
Controlled Acidification: Introduce 2M HCl dropwise at a rate of 5 mL/min until the pH reaches 3.5.
-
Causality: pH 3.5 is the isoelectric point where the free acid is regenerated and solubility is minimized. Heating the solution to 45°C during acidification prevents flash nucleation, allowing for the formation of larger, more filterable primary particles.
-
-
Isolation: Cool the suspension to 5°C over 2 hours. Filter the precipitate under vacuum and wash with 200 mL of cold DI water. Dry the filter cake under vacuum at 50°C.
Downstream Processing: Thermodynamic Crystallization
To achieve >99.9% purity and isolate the thermodynamically stable polymorph, a solvent/anti-solvent crystallization is employed. Ethanol is selected as the primary solvent due to its excellent high-temperature solubility profile, while water acts as the anti-solvent [3].
Figure 2: Thermodynamic crystallization pathway for isolating the stable polymorph.
Protocol 2: Precision Solvent/Anti-Solvent Crystallization
Self-Validating Mechanism: The appearance of a persistent cloud point in Step 4 confirms the exact boundary of the metastable zone, ensuring optimal supersaturation without premature crashing.
-
Dissolution: Suspend the semi-pure API from Protocol 1 in absolute Ethanol (15 mL per gram of API). Heat the reactor to reflux (78°C) under agitation (250 RPM) until complete dissolution is achieved.
-
Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm inline filter into a clean, jacketed crystallization vessel set to 78°C.
-
Anti-Solvent Titration: Slowly add hot DI water (75°C) at a controlled rate of 1 mL/min. Monitor the solution visually or via a turbidity probe. Cease water addition the moment a faint, persistent turbidity (the "cloud point") is observed.
-
Causality: Rapid addition of anti-solvent forces kinetic nucleation, trapping solvent molecules inside the crystal lattice (inclusions). Titrating to the exact cloud point ensures the system enters the metastable zone gently.
-
-
Ostwald Ripening: Hold the suspension at 75°C for 30 minutes.
-
Causality: This thermal hold allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals, improving bulk density and purity.
-
-
Controlled Cooling: Program the jacketed reactor to cool from 75°C to 5°C at a linear rate of 0.5°C/min.
-
Causality: A slow, linear cooling profile maintains the supersaturation level within the metastable zone width, driving crystal growth exclusively rather than secondary nucleation.
-
-
Harvesting: Filter the resulting slurry via a Nutsche filter or Buchner funnel. Wash the crystal bed with 2 bed-volumes of pre-chilled (5°C) 10% Ethanol/Water solution.
-
Drying: Dry the API in a vacuum oven at 55°C and <50 mbar for 24 hours to remove residual solvents.
Analytical Validation & Quality Control
To guarantee the scientific integrity of the purified 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, the batch must be subjected to a rigorous analytical panel.
Table 2: Quality Control Metrics
| Analytical Method | Target Metric | Validation Purpose |
| HPLC (UV 254 nm) | > 99.9% Area | Confirms removal of structural isomers and starting materials. |
| Residual Solvents (GC-HS) | EtOH < 5000 ppm | Ensures compliance with ICH Q3C guidelines for Class 3 solvents. |
| Karl Fischer Titration | < 0.5% w/w | Verifies the absence of trapped water or hydrate formation. |
| PXRD (Powder X-Ray Diff.) | Match to Reference | Confirms isolation of the thermodynamically stable polymorph[2]. |
References
-
Pagacz-Kostrzewa, M., Krupa, J., Gul, W., & Wierzejewska, M. (2019). Phototransformations of 2-(1,2,4-Triazol-3-yl)benzoic Acid in Low Temperature Matrices. The Journal of Physical Chemistry A, 123(4), 841-851.[Link]
-
Petrenko, Y. P., Vynohradov, O. S., Khomenko, D. M., Doroshchuk, R. O., Raspertova, I. V., Shova, S., & Lampeka, R. D. (2024). Crystal structure and Hirshfeld-surface analysis of diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II). Acta Crystallographica Section E, 80(1), 54-57.[Link]
- Biamonte, M. A., et al. (2006). Pyrazole or triazole compounds and their use for the manufacture of a medicament for treating somatic mutation-related diseases.
Application Note: In Vivo Formulation Strategies for 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Executive Summary & Physicochemical Rationale
The successful transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models relies entirely on phase-appropriate formulation. 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS: 1343121-90-3) presents a classic formulation challenge frequently encountered in early-stage drug discovery: balancing the solubility of a crystalline solid with the physiological tolerability required for animal dosing.
Before designing a formulation, a formulator must decode the molecule's physicochemical properties to predict its behavior in various vehicles[1].
-
Acidic Moiety (Benzoic Acid, pKa ~4.2): At a physiological pH of 7.4, this carboxylic acid is predominantly ionized (deprotonated). This is a massive advantage for aqueous solubility, provided the vehicle is buffered correctly. However, in the acidic environment of the rodent stomach (pH 1–2), the compound will revert to its unionized, highly lipophilic form, potentially crashing out of solution.
-
Lipophilic Core (4-ethyl-4H-1,2,4-triazole): The triazole ring lacks a hydrogen-bond donor (the nitrogen at position 4 is substituted with an ethyl group). This limits strong intermolecular hydrogen bonding in the crystal lattice, which generally aids solubility. However, the ethyl group adds localized lipophilicity that requires encapsulation or co-solvents to remain stable in aqueous media.
As a Senior Application Scientist, my approach to formulating this compound avoids "trial and error." Instead, we exploit its pKa using buffered complexation for intravenous (IV) routes, and utilize controlled co-solvent systems for oral (PO) bioavailability.
Formulation Decision Matrix
The selection of a formulation vehicle is dictated by the route of administration, the required dose, and the nature of the study (PK vs. Toxicology). The following logical matrix guides the selection process.
Decision matrix for selecting in vivo formulations based on administration route and study type.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . If the compound is not behaving as expected at any step, the protocol includes immediate visual or chemical checks to halt the process before dosing animals, thereby saving valuable in vivo resources.
Protocol A: Co-Solvent System (10% DMSO / 40% PEG400 / 50% Saline)
Best for: Routine IV or PO Pharmacokinetic (PK) studies at low to moderate doses (1–5 mg/kg). Mechanistic Causality: Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor, rapidly disrupting the crystalline lattice of the benzoic acid. PEG400 serves as a miscible co-solvent that acts as a "precipitation inhibitor," keeping the lipophilic ethyl-triazole moiety solvated when the mixture is finally diluted with the aqueous saline phase[2].
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid into a clean glass vial.
-
Primary Solvation: Add DMSO to achieve exactly 10% of the final target volume. Vortex vigorously for 60 seconds.
-
Self-Validation Check 1: The solution must be 100% optically clear. If particulates remain, probe sonicate for 2 minutes. Do not proceed to step 3 until a true solution is achieved.
-
-
Co-Solvent Addition: Add PEG400 to achieve 40% of the final target volume. Vortex for 30 seconds to ensure a homogenous organic phase.
-
Aqueous Dilution: Critical Step. Slowly add 0.9% Saline (50% of the final volume) dropwise while continuously vortexing the vial. Rapid addition will cause "solvent shock," leading to irreversible nucleation and precipitation of the drug.
-
Final Verification: Hold the vial against a dark background.
-
Self-Validation Check 2: If the solution exhibits a milky opalescence (Tyndall effect), micro-precipitation has occurred. It is unsafe for IV administration and must be discarded.
-
Protocol B: Cyclodextrin Complexation (20% HP-β-CD in 50 mM Phosphate Buffer, pH 7.4)
Best for: High-dose IV studies or continuous infusion where organic solvents (like DMSO) would cause hemolysis or systemic toxicity. Mechanistic Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. By buffering the system to pH 7.4, we force the benzoic acid to ionize (forming a water-soluble carboxylate anion). Simultaneously, the HP-β-CD cavity encapsulates the uncharged, lipophilic ethyl-triazole ring. This dual-action approach maximizes solubility without relying on harsh solvents[3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer and adjust the pH to exactly 7.4 using 0.1 M NaOH or HCl.
-
Vehicle Preparation: Dissolve HP-β-CD powder in the pH 7.4 buffer to create a 20% (w/v) vehicle solution. Stir until completely transparent.
-
API Addition: Weigh the API and add the 20% HP-β-CD vehicle.
-
Complexation: Sonicate the mixture in a water bath at 37°C for 30–45 minutes. Cyclodextrin complexation is an equilibrium process driven by thermodynamics; it requires time and gentle heat to reach maximum inclusion.
-
pH Verification:
-
Self-Validation Check: Measure the pH of the final formulation. The dissolution of the acidic API may have lowered the pH. If the pH has dropped below 7.0, add micro-aliquots of 0.1 M NaOH to bring it back to 7.4. Failure to do so will result in the benzoic acid reverting to its unionized, insoluble form.
-
-
Sterilization: Filter through a 0.22 µm PES syringe filter prior to IV administration.
Protocol C: Suspension Formulation (0.5% NaCMC / 0.1% Tween 80)
Best for: High-dose oral (PO) efficacy or maximum tolerated dose (MTD) toxicology studies (>50 mg/kg). Mechanistic Causality: When solubility limits are exceeded, a suspension is required. Tween 80 (a non-ionic surfactant) lowers the surface tension of the aqueous vehicle, allowing it to "wet" the hydrophobic API powder. Sodium Carboxymethyl Cellulose (NaCMC) increases the kinematic viscosity of the vehicle, adhering to Stokes' Law to prevent the rapid sedimentation of the suspended particles, ensuring uniform dose delivery.
Step-by-Step Methodology:
-
Vehicle Preparation: Dissolve 0.5% (w/v) NaCMC in deionized water (requires overnight stirring). Add 0.1% (v/v) Tween 80.
-
Trituration: Weigh the API into a glass mortar. Add a few drops of the vehicle to the powder and grind with a pestle to form a smooth, lump-free paste.
-
Dilution: Gradually add the remaining vehicle geometrically while mixing continuously.
-
Particle Size Reduction: Probe sonicate the suspension on ice for 3 minutes (10 seconds on, 10 seconds off) to break up agglomerates.
-
Self-Validation Check: Let the suspension sit undisturbed for 15 minutes. If a dense powder cake forms at the bottom that cannot be easily resuspended with gentle inversion, the particle size is too large or the NaCMC concentration must be increased to 1.0%.
-
Quantitative Data Presentation
The following table summarizes the operational parameters for the three validated formulations, allowing researchers to quickly align their study requirements with the appropriate vehicle.
| Formulation Strategy | Primary Route(s) | Max Est. Dose Capacity | Physical State | Pros | Cons |
| Protocol A: 10% DMSO / 40% PEG400 / 50% Saline | IV, PO, IP | 5 – 10 mg/kg | Clear Solution | Rapid preparation; standard vehicle for early PK; high permeability. | Potential DMSO-induced local irritation; risk of precipitation upon injection. |
| Protocol B: 20% HP-β-CD in 50 mM PO₄ Buffer (pH 7.4) | IV, PO, SC | 10 – 30 mg/kg | Clear Solution | Excellent systemic tolerability; zero organic solvents; highly stable. | Requires lengthy sonication; HP-β-CD is an expensive excipient. |
| Protocol C: 0.5% NaCMC / 0.1% Tween 80 | PO only | > 100 mg/kg | Uniform Suspension | Massive dose capacity; mimics clinical solid oral dosing profiles. | Unsuitable for IV/parenteral use; absorption is dissolution-rate limited. |
References[3] Title: Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches
Source: International Journal of Molecular Sciences (via NCBI/PMC) URL: [Link]2] Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceutics (via NCBI/PMC) URL: [Link]1] Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (via NCBI/PMC) URL: [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid in DMSO
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals struggling with the solvation of complex heterocyclic compounds.
This guide moves beyond basic "add more solvent" advice. Here, we will dissect the thermodynamic and kinetic barriers preventing your compound from dissolving, provide self-validating experimental protocols, and answer the most critical troubleshooting questions.
Mechanistic Context: Why is this compound insoluble?
To solve a solubility issue, you must first understand the molecular causality. Unsubstituted benzoic acid is highly soluble in dimethyl sulfoxide (DMSO), reaching concentrations of approximately 5.87 M[1]. However, your target compound—4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid —behaves very differently.
The incorporation of the 1,2,4-triazole ring is excellent for enhancing biomolecular target binding through noncovalent interactions[2], but it drastically alters the compound's physicochemical landscape. The basic nitrogen atoms on the triazole ring act as strong hydrogen-bond acceptors, while the carboxylic acid acts as a strong donor. This creates a highly stable, polymeric intermolecular hydrogen-bond network (and potentially a zwitterionic crystal lattice).
While DMSO is an outstanding polar aprotic solvent and a strong hydrogen-bond acceptor, it is a poor hydrogen-bond donor. Consequently, DMSO often lacks the thermodynamic driving force required to independently fracture the triazole-acid lattice without kinetic energy (heat/sonication) or chemical disruption (pH adjustment/salt formation)[3].
Frequently Asked Questions (FAQs)
Q1: I left my compound in DMSO overnight at room temperature, but it is still a cloudy suspension. Should I just add more DMSO? A1: No. Dilution is rarely the answer for highly crystalline heterocyclic networks. If the compound hasn't dissolved at your target concentration (e.g., 10-50 mM), the issue is the lattice energy, not the solvent volume. You must apply kinetic disruption (heat/sonication) or chemical disruption (salt formation) to break the intermolecular bonds.
Q2: Is it safe to heat the DMSO solution to force dissolution? A2: Yes, but within strict limits. Heating provides the kinetic energy necessary to overcome the lattice barrier. However, heating DMSO above 60°C for prolonged periods can lead to solvent degradation and oxidation of your compound. We recommend mild heating (40°C–50°C) combined with acoustic cavitation (sonication) for no more than 15–30 minutes.
Q3: How does pH adjustment or "salt formation" solve the problem? A3: Benzoic acid derivatives are weak acids, and their solubility is highly dependent on their ionization state[3]. By adding a stoichiometric amount of a base, you deprotonate the carboxylic acid (pKa ~4.2)[4] to form a carboxylate salt. This transforms the neutral, tightly bound lattice into an ionic species that engages in highly favorable ion-dipole interactions with DMSO, resulting in immediate and complete dissolution.
Q4: Will adding a co-solvent like water or methanol help? A4: Co-solvency can modify the overall polarity of the system[3]. However, since DMSO is already highly polar, adding a protic solvent (like water) is generally less effective than direct pH adjustment. If you must avoid bases, a 5% addition of methanol can sometimes act as a hydrogen-bond disruptor, but salt formation remains the gold standard.
Quantitative Data Summary
Understanding the baseline properties of your compound compared to a standard reference helps predict its behavior in solution.
| Physicochemical Property | Unsubstituted Benzoic Acid | 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid |
| Solubility in DMSO | Highly Soluble (~5.87 M)[1] | Poorly Soluble (Often < 0.05 M without additives) |
| Aqueous pKa | 4.20[4] | ~3.5 - 4.5 (Acid), ~2.0 - 3.0 (Triazole conjugate) |
| Lattice Interactions | Simple Carboxylic Acid Dimers | Polymeric H-bonding, potential Zwitterion formation |
| Solubilization Strategy | Direct ambient dissolution | Kinetic disruption + In situ Salt Formation |
Self-Validating Experimental Protocols
Below are the step-by-step methodologies to resolve your solubility issues. These protocols are designed as "self-validating systems"—meaning each step includes a built-in physical check to confirm success before proceeding.
Protocol A: Kinetic Disruption (Thermal & Acoustic Cavitation)
Use this protocol if your downstream assay cannot tolerate the addition of bases or salts.
-
Preparation: Weigh your required mass of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Initial Agitation: Vortex vigorously for 60 seconds.
-
Validation Check: Hold the tube to the light. If the solution is perfectly clear, stop here. If particulate matter remains, proceed to step 4.
-
-
Cavitation: Place the tube in an ultrasonic water bath pre-heated to 45°C. Sonicate for 15 minutes.
-
Centrifugation (The Ultimate Validation): Centrifuge the tube at 10,000 x g for 3 minutes.
-
Validation Check: Inspect the bottom of the tube. If a white pellet has formed, the compound is still not fully dissolved. You must proceed to Protocol B.
-
Protocol B: Chemical Disruption (In Situ Salt Formation)
This is the most authoritative and reliable method for dissolving stubborn triazole-benzoic acid derivatives.
-
Suspension: Follow Steps 1 and 2 from Protocol A to create your DMSO suspension.
-
Base Addition: Add 1.1 molar equivalents of a volatile organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Alternatively, use 1M NaOH if inorganic salts are acceptable for your assay.
-
Agitation: Vortex the mixture for 30 seconds. The deprotonation of the carboxylic acid will rapidly break the crystal lattice.
-
Validation: Centrifuge at 10,000 x g for 3 minutes. A completely clear supernatant with zero pellet formation confirms 100% dissolution.
Workflow Visualizations
Figure 1: Decision tree for troubleshooting triazole-benzoic acid solubility in DMSO.
Figure 2: Mechanistic pathway of lattice disruption via in situ salt formation.
References
- Benzoic Acid Solubility in Solvents | Scribd |
- Technical Support Center: Enhancing the Solubility of Benzoic Acid Deriv
- Benzoic acid | Wikipedia |
- Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)
Sources
troubleshooting impurities in 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid extraction
Welcome to the technical support resource for the synthesis and purification of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to impurities during the extraction and purification of this compound. We will address common issues in a direct, question-and-answer format, grounded in the principles of organic chemistry to provide not just solutions, but a deeper understanding of the underlying mechanisms.
Section 1: The Foundation - Understanding the Extraction Chemistry
The purification of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid primarily relies on its acidic nature, conferred by the carboxylic acid group. A standard liquid-liquid acid-base extraction is the most common method employed. The core principle involves modulating the compound's solubility by changing the pH of the aqueous phase.
-
Protonated State (Acidic pH): The benzoic acid moiety is protonated (-COOH). The overall molecule is neutral and demonstrates higher solubility in organic solvents (like ethyl acetate or dichloromethane) than in water.
-
Deprotonated State (Basic pH): In the presence of a base (e.g., sodium bicarbonate, sodium hydroxide), the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻Na⁺). This ionic form is highly soluble in the aqueous phase and insoluble in most organic solvents.
This pH-dependent solubility switch allows for the separation of the target compound from neutral or basic impurities.
Section 2: Troubleshooting Guide for Extraction Impurities
This section addresses specific, common problems encountered during the extraction process.
Q1: After acidification of the aqueous layer, my yield is significantly lower than expected. Where did my product go?
A1: Low recovery is a frequent issue that can stem from several factors. Let's diagnose the possibilities:
-
Incomplete Extraction into the Aqueous Layer: The most common cause is insufficient basification. If the pH of the aqueous layer is not high enough, the benzoic acid will not be fully deprotonated and will remain in the organic phase, which is then discarded.
-
Solution: Use a pH meter or pH strips to ensure the aqueous layer is at a pH of at least 9-10 after adding the base and shaking. If not, add more base. Using a weaker base like sodium bicarbonate (NaHCO₃) may require multiple extractions compared to a stronger base like sodium hydroxide (NaOH).
-
-
Premature Precipitation: If the concentration of your product is very high, the sodium salt may have limited solubility and could precipitate at the interface between the organic and aqueous layers. This is often overlooked and discarded.
-
Solution: If you observe a solid forming at the interface, try adding more water to the separatory funnel to dissolve it. If necessary, filter the entire biphasic mixture to capture this solid, then redissolve it in a larger volume of basic water.
-
-
Incomplete Precipitation upon Acidification: The product, while poorly soluble in acidic water, still has some residual solubility.
-
Solution: Ensure the final pH after acidification is low (pH 2-3) to minimize solubility. Chilling the solution in an ice bath for 30-60 minutes before filtration can significantly increase the recovery of the precipitated solid.[1]
-
-
Product is an Emulsion: A stable emulsion between the organic and aqueous layers can trap your product, preventing clear separation.
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, making the layers less miscible. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.
-
Q2: The final product I isolated is an oil or a sticky gum, not a crystalline solid. What causes this and how can I fix it?
A2: This issue points towards the presence of impurities that are disrupting the crystal lattice formation of your pure compound.
-
Cause 1: Residual Solvent: The most common culprit is trapped organic solvent (e.g., ethyl acetate, THF, DMF) from the extraction or the reaction.
-
Troubleshooting: Dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. A simple "smell test" can often indicate the presence of residual solvent.
-
-
Cause 2: Greasy Impurities: Certain organic impurities, particularly unreacted starting materials or side-products that are oily in nature, can co-precipitate with your product.
-
Solution - Trituration: This technique is excellent for removing such impurities. Add a solvent in which your product is poorly soluble but the impurity is soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the gummy solid in this solvent. The impurity will dissolve, while your product should solidify. You can then filter off your purified, solid product.
-
-
Solution - Recrystallization: This is the classic purification method. Dissolve the impure gum in a minimum amount of a hot solvent in which the product has high solubility. As the solution cools slowly, the pure product should crystallize out, leaving the impurities behind in the solvent. Finding the right solvent system (e.g., ethanol/water, acetone/hexanes) is key and may require some screening.[2]
Q3: My analytical data (LC-MS/NMR) shows an impurity with the same mass as my product but a different retention time or NMR spectrum. What is this?
A3: This is a classic sign of a regioisomer . In the synthesis of 1,2,4-triazoles, it is possible to form other isomeric structures.[3][4] For 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, a likely isomeric impurity is 4-(1-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid or a 1,2,3-triazole isomer.
-
Why Extraction Fails to Separate Isomers: Regioisomers often have nearly identical physical properties, including pKa and polarity. Therefore, they behave almost identically during an acid-base extraction, meaning this technique cannot separate them.
-
Solution - Chromatography: Separation of regioisomers almost always requires preparative column chromatography or preparative HPLC. The subtle differences in their polarity can be exploited on a solid phase like silica gel. You will need to develop a mobile phase (e.g., a gradient of ethyl acetate in hexanes, possibly with a small amount of acetic acid) that shows baseline separation on analytical TLC or HPLC first.[4]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the initial extraction? A: Ethyl acetate is an excellent first choice. It is environmentally friendlier than halogenated solvents like dichloromethane (DCM), has low miscibility with water, and is easily removed under vacuum. DCM can also be effective, but be aware that highly chlorinated solutions can be denser than water.
Q: Can I use sodium carbonate instead of sodium bicarbonate or sodium hydroxide? A: Yes. The choice of base depends on the pKa of your compound and potential side reactions.
-
Sodium Bicarbonate (NaHCO₃): A weak base, good for separating your strong carboxylic acid from any weakly acidic impurities (like phenols) which would not be deprotonated.
-
Sodium Carbonate (Na₂CO₃) / Sodium Hydroxide (NaOH): Stronger bases that will deprotonate both strong and weak acids. Use these if you do not have weakly acidic impurities or if you need to ensure a high pH for complete extraction. Be cautious with NaOH, as it can sometimes promote hydrolysis of ester functionalities if they are present as impurities.
Q: How can I confirm the identity of an unknown impurity? A: A combination of techniques is necessary.
-
LC-MS: Provides the molecular weight of the impurity, which is the most critical piece of information. This can help you identify it as a starting material, a dimer, or a side-product.[5]
-
High-Resolution Mass Spectrometry (HRMS): Gives a highly accurate mass, allowing you to predict the elemental formula of the impurity.[6]
-
NMR Spectroscopy: If you can isolate the impurity (e.g., via preparative HPLC), a ¹H and ¹³C NMR spectrum will elucidate its structure. Even in a mixture, characteristic peaks can often point to the identity of a major impurity.[3]
Section 4: Optimized Experimental Protocols
Protocol 1: Robust Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Second Basic Wash: Repeat the extraction of the organic layer with another 50 mL portion of NaHCO₃ solution. Combine this aqueous layer with the first one.
-
Purity Check (Optional): At this stage, the organic layer contains neutral and basic impurities and can be discarded. You may wish to wash the combined aqueous layers with a fresh portion of ethyl acetate (25 mL) to remove any lingering neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH is ~2-3 (confirm with pH paper). A white precipitate of the product should form.
-
Precipitation & Isolation: Continue to stir the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Recrystallization for High Purity
-
Solvent Selection: Place a small amount of your dry, extracted product in a test tube. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, acetone). If it dissolves immediately at room temperature, the solvent is not suitable. Heat the solvent; if the product dissolves when hot but becomes insoluble again upon cooling, you have found a good single solvent. Often, a binary system (e.g., ethanol/water or acetone/hexanes) is required.
-
Dissolution: Place the bulk of the product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.
-
Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the high-purity crystals under high vacuum.
Section 5: Common Impurity Profile
| Impurity Type | Probable Source | Key Analytical Signature | Recommended Removal Method |
| Starting Materials | Incomplete reaction | M/Z and NMR signals corresponding to known starting materials. | Optimized acid-base extraction. If the starting material is also an acid, chromatography is needed. |
| Regioisomers | Non-selective cyclization reaction[3][4] | Same M/Z as the product, but different HPLC/TLC Rf and distinct NMR shifts. | Column chromatography or preparative HPLC. Extraction is ineffective. |
| Residual Solvents | Inadequate drying | Characteristic signals in ¹H NMR (e.g., Ethyl Acetate: ~4.1, 2.0, 1.2 ppm). | Drying under high vacuum with gentle heating. |
| Hydrolyzed Precursors | Side reaction during synthesis or workup | M/Z corresponding to precursors like 4-hydrazinobenzoic acid. | Acid-base extraction should remove most of these. |
| Catalyst Residues | Carryover from reaction (e.g., Copper salts)[3] | May not be visible by NMR/MS. Can cause discoloration (e.g., green/blue tint). | Wash with aqueous solutions of chelating agents like ammonium hydroxide or EDTA during workup. |
References
-
Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. Available at: [Link]
-
Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Available at: [Link]
-
Synthesis of Benzo[1][7]thiazolo[2,3-c][1][3][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. MDPI. Available at: [Link]
-
Extraction of Benzoic acid Procedure. Scribd. Available at: [Link]
-
PubChem Compound Summary for CID 62924979, 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Prachand, S. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
-
NextSDS. 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. Available at: [Link]
-
Al-Salahi, R., et al. (2019). Synthetic routes to triazole benzoic acid compounds 1–17. ResearchGate. Available at: [Link]
-
Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. Available at: [Link]
-
Preparation of 2-([2][3][8]triazol-2-yl)-benzoic acid derivatives. Google Patents. Available at:
-
Synthesis of Benzo[1][7]thiazolo[2,3-c][1][3][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PubMed Central. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Ghosh, A. et al. (2014). A review on the presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. Available at: [Link]
- Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. Google Patents.
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates | MDPI [mdpi.com]
- 3. eurjchem.com [eurjchem.com]
- 4. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
optimizing HPLC mobile phase for 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid analysis
Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid .
This compound is notoriously difficult to analyze using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) because it is a highly polar zwitterion. It contains a basic 1,2,4-triazole ring and an acidic carboxylic acid moiety, meaning its ionization state—and therefore its chromatographic behavior—is hyper-sensitive to the mobile phase pH.
Below is our comprehensive troubleshooting guide, optimization matrix, and self-validating protocols to ensure rugged, reproducible quantification.
PART 1: The Mechanistic Challenge
To control retention, we must first understand the molecule's ionization states. The protonated 1,2,4-triazole ring has a pKa of approximately 2.45[1], while the benzoic acid moiety has a pKa of approximately 4.20[2].
Because these pKa values are relatively close, the molecule transitions rapidly between cationic, zwitterionic, and anionic states depending on the mobile phase pH. At a mid-range pH (e.g., pH 3.3), the molecule exists primarily as a zwitterion (net charge of 0, but highly polar), leading to minimal hydrophobic partitioning and immediate elution in the void volume (t0) on standard C18 columns.
Fig 1: Ionization states of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid across pH ranges.
PART 2: Troubleshooting FAQs
Q1: Why is my compound eluting in the void volume (t0) on a standard C18 column? A: Your mobile phase pH is likely between 3.0 and 5.0, forcing the molecule into its highly polar zwitterionic or anionic state. In these states, the compound prefers the aqueous mobile phase over the hydrophobic stationary phase. To force retention on a C18 column, you must suppress the ionization of the carboxylic acid by dropping the pH below 2.5.
Q2: I lowered the pH to 2.5, but now I am seeing severe peak tailing. How do I fix this? A: At pH 2.5, the carboxylic acid is neutralized (improving retention), but the basic triazole nitrogen becomes fully protonated (cationic). This cationic nitrogen acts as a strong hydrogen-bond donor and undergoes secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-O⁻) on the silica support. To fix this, you must use a strong ion-pairing acid like Trifluoroacetic Acid (TFA)[3]. TFA forms a neutral, hydrophobic ion-pair complex with the protonated triazole, simultaneously increasing retention and masking silanol interactions. Alternatively, switch to a polar-embedded or highly end-capped column.
Q3: My retention time drifts randomly between injections. What is happening? A: You are likely using a weak buffer (or no buffer, e.g., just 0.1% formic acid) near the molecule's pKa. If the local pH inside the column fluctuates by even 0.1 units near pH 2.5 or 4.2, the ratio of ionized to neutral species changes drastically, shifting the partition coefficient (log D). You must use a mobile phase with high buffering capacity that is strictly controlled at least 1 pH unit away from the pKa values.
Q4: Should I abandon Reversed-Phase and use HILIC instead? A: If your required Limit of Quantitation (LOQ) demands mass spectrometry (LC-MS) compatibility, avoiding heavy ion-pairing agents like TFA is ideal. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended. HILIC excels at retaining polar zwitterions by utilizing a water-enriched layer on a polar stationary phase[4].
PART 3: Mobile Phase Optimization Matrix
Use the following matrix to select the appropriate chromatographic mode based on your laboratory's detection requirements.
| Mobile Phase pH | Buffer / Additive | Column Type | Expected Outcome | Recommendation Level |
| pH 2.0 | 0.1% TFA (v/v) | Polar-embedded C18 | Excellent. Carboxyl is neutral; TFA ion-pairs with the triazole. Sharp peaks. | Highly Recommended (UV) |
| pH 3.5 | 10 mM Ammonium Formate | Standard C18 | Poor. Molecule is zwitterionic. Elutes near void volume with heavy tailing. | Not Recommended |
| pH 6.0 | 10 mM Ammonium Acetate | Standard C18 | Poor. Molecule is anionic. No retention, though peak shape may be sharp. | Not Recommended |
| pH 3.0 - 4.0 | 20 mM Formate + >70% ACN | Zwitterionic HILIC | Excellent. Retains the polar zwitterion via hydrophilic partitioning. | Highly Recommended (LC-MS) |
PART 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in System Suitability Tests (SST) that must pass before sample analysis can proceed.
Protocol A: Ion-Pairing Reversed-Phase (IP-RP) Workflow (Ideal for UV Detection)
Mechanism: TFA suppresses the carboxyl ionization and forms a hydrophobic ion-pair with the triazole.
-
Mobile Phase Preparation:
-
Phase A: MS-grade Water + 0.1% TFA (v/v). (Yields pH ~2.0).
-
Phase B: MS-grade Acetonitrile + 0.1% TFA (v/v).
-
-
Column Selection: Use a polar-embedded C18 column (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm) to prevent stationary phase collapse in highly aqueous conditions.
-
Gradient Program: Start at 5% B, hold for 2 minutes, ramp to 60% B over 10 minutes. Flow rate: 1.0 mL/min.
-
Self-Validation (SST Checkpoints):
-
Checkpoint 1 (Retention): Inject Uracil (t0 marker). Calculate the retention factor ( k′ ) of the analyte. Pass criteria: k′>2.0 .
-
Checkpoint 2 (Silanol Suppression): Calculate the Asymmetry Factor ( As ) at 10% peak height. Pass criteria: As≤1.3 . (If As>1.3 , increase TFA to 0.15% or replace the aging column).
-
Protocol B: HILIC Workflow (Ideal for LC-MS/MS Detection)
Mechanism: Orthogonal retention based on polar partitioning into an aqueous layer enriched on the stationary phase.
-
Mobile Phase Preparation:
-
Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
-
Phase B: 100% MS-grade Acetonitrile.
-
-
Column Selection: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3 µm).
-
Isocratic Program: 80% Phase B / 20% Phase A. Flow rate: 0.3 mL/min. (Note: In HILIC, the strong solvent is water. Increasing Phase A decreases retention).
-
Self-Validation (SST Checkpoints):
-
Checkpoint 1 (Equilibration): HILIC requires extensive equilibration. Perform 5 replicate injections of the analyte. Calculate the Relative Standard Deviation (RSD) of the retention time. Pass criteria: RT RSD < 1.0%.
-
Checkpoint 2 (Void Marker): Inject Toluene (t0 marker for HILIC). Ensure the analyte elutes significantly later than Toluene.
-
Fig 2: Decision tree for troubleshooting retention and peak shape issues in triazole-benzoic acids.
References
- 1,2,4-Triazole - Wikipedia. Source: wikipedia.org.
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Source: oup.com.
- Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids | Analytical Chemistry. Source: acs.org.
- HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. Source: helixchrom.com.
Sources
Technical Support Center: Refining Catalytic Conditions for 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis and catalytic refinement of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The 1,2,4-triazole core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Its synthesis, however, can be challenging, often requiring careful optimization of catalytic conditions to achieve high yields and regioselectivity.[3] This document provides a structured approach to overcoming common hurdles in the synthesis of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid derivatives, particularly those involving catalytic cross-coupling and cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 4-(triazol-3-yl)benzoic acid core?
A1: There are several established routes. A common and versatile approach involves the construction of the triazole ring from a benzoic acid derivative already containing a suitable functional group (like a hydrazide or amidine), followed by N-alkylation.[4][5] Alternatively, and often more modularly, a pre-formed 4-ethyl-1,2,4-triazole can be coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[6][7] The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: I'm performing a Suzuki-Miyaura coupling to link a boronic acid-substituted benzoic ester with a halogenated 4-ethyl-1,2,4-triazole. What is a good starting point for my catalytic system?
A2: For Suzuki-Miyaura reactions involving heteroaryl compounds, a common and effective starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst such as Pd(OAc)₂ with a phosphine ligand.[8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary, especially when using less reactive aryl chlorides.[8][9][10] A typical set of initial conditions would be:
-
Catalyst: Pd(PPh₃)₄ (1-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: A mixture like Toluene/H₂O/EtOH or Dioxane/H₂O.[7] Optimization of the base, solvent, and temperature is almost always required.[11]
Q3: My reaction mixture turns black and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate is a classic sign of catalyst decomposition into inactive palladium black.[8] This can be caused by several factors, including the presence of oxygen, high temperatures, an inappropriate ligand-to-metal ratio, or sub-optimal solvent choice.[8] To prevent this, ensure your reaction is thoroughly degassed, consider using more robust ligands, and screen different solvents to improve catalyst stability.
Q4: How can I control the regioselectivity of N-ethylation on the 1,2,4-triazole ring?
A4: N-alkylation of an unsubstituted 1,2,4-triazole ring can lead to a mixture of N-1 and N-4 substituted isomers.[1] The regioselectivity is influenced by the nature of the electrophile, the base used, and the solvent.[1] To favor the N-4 ethylation required for your target molecule, steric hindrance can be a key factor. If the 3- or 5-position of the triazole is substituted with a bulky group, this can direct the incoming ethyl group to the less hindered N-4 position. Additionally, specific synthetic routes that build the ring with the ethyl group already in place can circumvent this issue entirely.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and field-proven insights.
Problem 1: Low or No Product Yield
A low or nonexistent yield is the most common issue in catalytic reactions. A systematic approach is required to diagnose the root cause.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Q: My Suzuki-Miyaura coupling reaction is not working. What are the most likely causes related to the catalyst?
A: When a cross-coupling reaction fails, the catalyst system is the first place to investigate.
-
Cause: Inefficient reduction of the pre-catalyst. Many protocols use a stable Pd(II) source like Pd(OAc)₂ which must be reduced in situ to the active Pd(0) species.[8] This reduction, often carried out by a phosphine ligand or other reagents, can be sluggish or incomplete.
-
Solution: Consider starting with a Pd(0) pre-catalyst like Pd(PPh₃)₄, which does not require a reduction step. If using a Pd(II) source, ensure your phosphine ligand is not oxidized and is present in a sufficient ratio to facilitate the reduction.
-
-
Cause: Catalyst deactivation. The active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive.[8] This is often due to poor ligand binding or the presence of oxygen.
-
Solution: Ensure your reaction is rigorously degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Using bulkier, more electron-donating ligands can also stabilize the Pd(0) center and prevent aggregation.[10]
-
-
Cause: Insufficient catalyst loading. While lower catalyst loadings are desirable for cost and sustainability, a new or difficult coupling may require a higher initial loading to achieve conversion.[8]
-
Solution: For an initial trial, increase the catalyst loading from a typical 1-2 mol% to 5 mol%.[8] If the reaction proceeds, you can then optimize to reduce the loading in subsequent runs.
-
Q: I have confirmed my catalyst is active, but the yield is still poor. What reagent-specific issues should I consider?
A: The purity and reactivity of your starting materials are critical.
-
Cause: Impurities in starting materials. Trace impurities in your aryl halide, boronic acid, or even the solvent can act as catalyst poisons.[8]
-
Solution: Re-purify your starting materials. Confirm purity by ¹H NMR and LC-MS. Ensure solvents are anhydrous and of high quality.
-
-
Cause: Poor reactivity of the aryl halide. The reactivity order for Suzuki coupling is I > OTf ≈ Br >> Cl.[8] Aryl chlorides are notoriously difficult to activate and require specialized catalytic systems.
-
Solution: If possible, switch to the analogous aryl bromide or iodide. If you must use an aryl chloride, employ a catalyst system known for this purpose, typically involving bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which facilitate the difficult oxidative addition step.[8][9]
-
-
Cause: Degradation of the boronic acid. Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under the reaction conditions.[8]
Problem 2: Formation of Significant Byproducts
The appearance of unexpected peaks in your LC-MS or NMR spectrum indicates competing side reactions.
Q: My reaction produces a mixture of isomers that are difficult to separate. How can I improve selectivity?
A: Isomer formation is a common challenge in heterocycle synthesis.
-
Cause: Competing cyclization pathways or Dimroth rearrangement. For 1,2,4-triazoles, it's possible to form regioisomers depending on which nitrogen atoms participate in the cyclization.[12][13] Additionally, under certain conditions, a synthesized triazole can undergo rearrangement.[11]
-
Solution: Regioselectivity can often be controlled by the choice of catalyst. For example, in some [3+2] cycloadditions, Ag(I) catalysis may yield one isomer while Cu(II) catalysis produces another.[12] Carefully controlling the reaction temperature and pH is also crucial, as harsher conditions can favor isomerization.
-
-
Cause: Mixture of N-1 and N-4 alkylation products.
-
Solution: As discussed in the FAQs, modifying the steric environment of the triazole ring can direct alkylation. Alternatively, a multi-step route that unambiguously builds the N-ethylated ring may be necessary if direct alkylation proves unselective.
-
Q: I am observing significant amounts of homocoupled boronic acid and/or dehalogenated starting material in my Suzuki coupling. How can I suppress these side reactions?
A: These side reactions compete with the desired cross-coupling pathway.
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by palladium. Dehalogenation (replacement of the halide with hydrogen) can occur when the oxidative addition is slow, allowing for competing reduction pathways.
-
Solution:
-
Rigorous Degassing: Ensure the reaction is completely free of oxygen.
-
Optimize Base and Solvent: The choice of base is critical. A weaker base or a different solvent system might disfavor the side reactions. For example, anhydrous conditions with K₃PO₄ can sometimes be effective.[8]
-
Adjust Ligand/Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and follows the desired catalytic cycle.
-
-
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoate
This protocol provides a robust starting point for optimization.
Reaction Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromo-4-ethyl-4H-1,2,4-triazole (1.0 mmol, 1 equiv), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Seal the flask and sparge the mixture with argon gas for 20 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv).
-
Reaction: Heat the reaction mixture to 95 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with water (2x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Catalyst System Optimization
The following table summarizes a hypothetical optimization screen for the Suzuki-Miyaura coupling described above, demonstrating how systematic changes can impact the outcome.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.5 eq.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 95 | 45 | Significant starting material remaining. |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 95 | 78 | Good conversion, clean reaction. |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 95 | 85 | Faster reaction, slightly higher yield.[11] |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 95 | 65 | Slower conversion. |
| 5 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 72 | Alternative solvent system, comparable result. |
| 6 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 88 | Excellent yield, suitable for difficult couplings. |
References
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2017). Silver(I)-Catalyzed Regioselective Synthesis of Triazole Fused-1,5-Benzoxazocinones. Organic Letters. [Link]
-
Faiz, S., et al. (n.d.). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PMC. [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from ISRES. [Link]
-
Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. [Link]
-
Mammadova, A. F., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura reaction catalyzed by Pd@triazole-DCCMs at room temperature in water. Retrieved from ResearchGate. [Link]
-
Olesińska, M., et al. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PMC. [Link]
-
Lee, S., et al. (2005). Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Letters. [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. [Link]
-
Jonušis, M., et al. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from Organic Chemistry Portal. [Link]
-
Sharma, V., et al. (n.d.). Metal catalyzed C–H functionalization on triazole rings. PMC. [Link]
-
Hamzah, B. F., et al. (2025). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Advanced Journal of Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. [Link]
-
Küçükgüzel, I., et al. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. [Link]
-
Unlock CheMystery. (2021). Unbelievable Challenges in Triazole Synthesis! YouTube. [Link]
-
Organ, M. G., et al. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC. [Link]
-
European Patent Office. (n.d.). EP3619199B1 - Preparation of 2-([8][11][14]triazol-2-yl)-benzoic acid derivatives. Retrieved from European Patent Office. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Hamzah, B. F., et al. (2024). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Advanced Journal of Chemistry. [Link]
-
PubChemLite. (n.d.). 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid. Retrieved from PubChemLite. [Link]
-
Journal of Synthetic Chemistry. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Retrieved from Journal of Synthetic Chemistry. [Link]
-
Soth, M. J., et al. (n.d.). Synthetic studies towards aryl-(4-aryl-4H-[6][8][11]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. PMC. [Link]
-
Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][8][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Chem-Impex. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)benzoic acid. Retrieved from Chem-Impex. [Link]
-
ACS Publications. (2019). Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. Retrieved from ACS Publications. [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (2026). Synthesis of Unsymmetrically Substituted 4H-1,2,4-Triazoles. Retrieved from ResearchGate. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from Preprints.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. isres.org [isres.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming steric hindrance when working with 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. The unique structure of this molecule, featuring a substituted triazole ring adjacent to a benzoic acid moiety, can present significant synthetic challenges. This document will equip you with the expertise to navigate these complexities effectively.
Understanding the Challenge: The Impact of Steric Hindrance
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] In the case of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, the ethyl group on the N4 position of the triazole ring and the ortho-positioning of the triazole ring relative to the carboxylic acid group create a crowded environment. This congestion can significantly impede reactions at both the carboxylic acid and the triazole ring, leading to low yields or complete reaction failure.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: Low Yield in Amide Coupling Reactions
Q: I am attempting to form an amide bond using standard coupling reagents (e.g., HATU, HBTU) with 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid and a primary/secondary amine, but I am observing very low yields. What is the likely cause and how can I improve the outcome?
A: The primary culprit is likely the steric hindrance around the carboxylic acid. The ethyl group on the triazole ring and the ring itself physically block the approach of the amine and the coupling reagent to the carboxyl group.[1]
Troubleshooting Strategies:
-
Choice of Coupling Reagent: Standard coupling reagents may not be effective. Consider using reagents specifically designed for sterically hindered substrates.
-
Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be highly effective. The small size of the fluorine atom minimizes steric bulk, facilitating the subsequent nucleophilic attack by the amine.[3] A protocol for in-situ formation of acyl fluorides using reagents like BTFFH has shown success in challenging couplings.[3]
-
Mixed Anhydrides: Formation of a mixed anhydride, for example with methanesulfonyl chloride, can activate the carboxylic acid for amide formation.[4]
-
Carbodiimides with Additives: While standard, the combination of a carbodiimide like DCC or EDC with an additive such as HOBt or DMAP can sometimes be optimized. However, for severely hindered systems, this may still be insufficient.
-
-
Reaction Conditions:
-
Elevated Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, monitor the reaction closely to avoid side reactions or racemization if chiral centers are present.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to maximize product formation.[1]
-
Microwave Irradiation: The use of microwave irradiation can significantly accelerate reactions, often leading to higher yields in shorter timeframes for sterically hindered substrates.[5][6]
-
-
Alternative Synthetic Routes:
-
Grignard Reagents and Isocyanates: For the synthesis of highly substituted amides, the reaction of a Grignard reagent with an isocyanate offers a robust alternative to traditional coupling methods.[7]
-
Workflow for Overcoming Low Amide Coupling Yield
Caption: Troubleshooting workflow for low amide coupling yields.
Problem 2: Difficulty in Esterification of the Benzoic Acid
Q: I am struggling to esterify the carboxylic acid of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid using standard Fischer esterification conditions. What alternative methods can I employ?
A: Similar to amide coupling, direct acid-catalyzed esterification is likely hindered. The steric environment around the carboxyl group prevents efficient protonation and subsequent nucleophilic attack by the alcohol.
Troubleshooting Strategies:
-
Steglich Esterification: This method uses DCC (or EDC) and a catalytic amount of DMAP to activate the carboxylic acid, allowing for esterification under milder conditions than Fischer esterification.[8]
-
Mitsunobu Reaction: This reaction provides a powerful method for esterification under mild, neutral conditions, utilizing a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[8] It is particularly useful for sterically hindered secondary alcohols.
-
Activation with Aromatic Carboxylic Anhydrides: The use of aromatic carboxylic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a nucleophilic catalyst can facilitate the esterification of sterically demanding acids.
-
High-Temperature, Catalyst-Driven Esterification: For certain applications, high-temperature esterification (180-250°C) with a metal-containing catalyst in an aromatic solvent has been reported for benzoic acid esters.[9] This approach should be considered when other methods fail and the molecule is thermally stable.
Comparison of Esterification Methods for Hindered Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Steglich Esterification | DCC (or EDC), DMAP, Alcohol | Room Temperature | Mild conditions | Dicyclohexylurea byproduct can be difficult to remove |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Alcohol | 0°C to Room Temperature | Mild, neutral conditions | Stoichiometric phosphine oxide byproduct |
| MNBA Method | MNBA, Nucleophilic Catalyst, Alcohol | Varies | Effective for highly hindered acids | Reagent cost |
| High-Temp Catalysis | Metal Catalyst, Alcohol, Aromatic Solvent | 180-250°C | Drives reaction to completion | Requires high temperatures, potential for side reactions |
Problem 3: Unwanted N-Alkylation Isomers of the Triazole Ring
Q: I am attempting a reaction that could potentially lead to further alkylation on the triazole ring, and I am concerned about obtaining a mixture of isomers. How can I control the regioselectivity of N-alkylation on the 1,2,4-triazole?
A: N-alkylation of 1,2,4-triazoles can occur at the N1, N2, or N4 positions, with the outcome influenced by steric and electronic factors, as well as reaction conditions. [6] While your starting material is already N4-alkylated, reactions under harsh conditions could potentially lead to alkyl group migration or further substitution.
Controlling Regioselectivity:
-
Steric Hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent will generally favor alkylation at the least sterically hindered nitrogen atom.[6] In your molecule, the existing ethyl group at N4 and the benzoic acid at C3 already create a sterically demanding environment.
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. For instance, using a stronger base like sodium hydride in a polar aprotic solvent like DMF or DMSO might favor a different isomer compared to a weaker base like potassium carbonate in acetone.[6]
-
Temperature: The ratio of isomers can be temperature-dependent.[6] Running the reaction at a lower temperature may favor the thermodynamically more stable product.
-
Experimental Protocol: General N-Alkylation of a 1,2,4-Triazole
This protocol provides a general starting point. Optimization will be necessary based on the specific alkylating agent and desired outcome.
-
Preparation: To a solution of the 1,2,4-triazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, 1.5 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (1.1 eq) dropwise.
-
Heating: Heat the reaction mixture to a temperature between 60-100°C. The optimal temperature should be determined empirically. Microwave irradiation can also be an effective alternative to conventional heating.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Problem 4: Low Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Q: I want to use the benzoic acid moiety as a handle for a Suzuki-Miyaura cross-coupling reaction (after converting it to a halide or triflate), but I am concerned about low reactivity due to steric hindrance. How can I facilitate this transformation?
A: Sterically hindered substrates are a known challenge in palladium-catalyzed cross-coupling reactions. [10][11] The bulky triazole substituent can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.
Strategies for Successful Cross-Coupling:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can promote the reaction.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to facilitate cross-coupling of sterically hindered substrates.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have been shown to be highly effective for Suzuki-Miyaura reactions involving sterically demanding substrates.[11]
-
-
Catalyst System:
-
Palladium Pre-catalysts: Using well-defined palladium pre-catalysts can improve reaction efficiency and reproducibility.
-
Microwave-Assisted Synthesis: Microwave heating can accelerate the reaction and improve yields for hindered substrates.[5]
-
-
Reaction Conditions:
-
Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) should be carefully optimized.
-
Temperature: Higher temperatures are often required for hindered couplings.
-
Decision Tree for Hindered Cross-Coupling
Caption: Decision tree for optimizing hindered cross-coupling reactions.
References
- Demirbaş, N., et al. (2008).
-
Banaś, B., et al. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry.
-
Szostak, M., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters. [Link]
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]
- BenchChem. (2025). Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
- Demirbaş, N., et al. (2008). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
-
Al-Masry, H. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
-
Wang, Q., et al. (2017). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
- BenchChem. (2025).
-
Starosotnikov, A. M., et al. (2021). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Molecules. [Link]
- Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
-
Bencze, K. Z., et al. (2016). Steric and Dynamic Parameters Influencing In Situ Cycloadditions to Form Triazole Inhibitors with Crystalline Acetylcholinesterase. Journal of the American Chemical Society. [Link]
- Wang, Y., et al. (2025). Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. The Journal of Organic Chemistry.
-
Kawamata, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
- Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry.
- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
- Vitale, R., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society.
- Mukaiyama, T. (2004).
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
- Taran, F., et al. (2002). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3.
-
PubChem. 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid. [Link]
-
Chem-Impex. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid. [Link]
-
Dake, G. R., et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry. [Link]
-
Kiyokawa, K., et al. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development. [Link]
-
NextSDS. 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. [Link]
- Kumar, A., et al. (2022).
-
Ishihara, K., et al. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]
-
Jolit, A., et al. (2017). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. [Link]
- BenchChem. (2025). Technical Support Center: Steric Hindrance in Cyclopropyl Azide Reactions.
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
NextSDS. 4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 10. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
A Comparative Guide to 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid and its Analogs in Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to the design of numerous therapeutic agents. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it a valuable component in the development of novel drugs. When hybridized with a benzoic acid moiety, the resulting triazole benzoic acid derivatives have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides a comparative analysis of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid and other key triazole benzoic acid derivatives, offering insights into their synthesis, structure-activity relationships, and mechanisms of action, supported by experimental data from the literature.
The Architectural Significance of the 1,2,4-Triazole-Benzoic Acid Scaffold
The combination of a 1,2,4-triazole ring and a benzoic acid group creates a molecule with a rich pharmacophore. The triazole ring can engage in various non-covalent interactions with biological targets, while the carboxylic acid group of the benzoic acid provides a key site for hydrogen bonding and can influence the compound's pharmacokinetic profile. The substitution pattern on both the triazole and benzoic acid rings allows for fine-tuning of the molecule's properties to enhance potency and selectivity. Notably, derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
Synthesis Strategies for 4-Substituted-1,2,4-Triazole Benzoic Acids
The synthesis of 4-(4-alkyl-4H-1,2,4-triazol-3-yl)benzoic acids can be approached through a multi-step sequence, starting from a readily available benzoic acid derivative. A plausible and adaptable synthetic route is outlined below. The causality behind these experimental choices lies in the reliable and well-established nature of these reactions for the construction of the 1,2,4-triazole core and subsequent N-alkylation.
Proposed Synthetic Workflow:
Sources
Mass Spectrometry Validation of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid: A Platform Comparison Guide
Executive Summary
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS: 1343121-90-3) is a highly functionalized bifunctional building block frequently utilized in pharmaceutical synthesis and advanced materials science (e.g., Metal-Organic Framework linkers). Validating its structural integrity and quantifying its presence in complex matrices requires robust, artifact-free analytical workflows. This guide objectively compares leading mass spectrometry (MS) platforms—High-Resolution Q-TOF, Triple Quadrupole (QqQ), and Gas Chromatography-MS (GC-MS)—providing researchers with self-validating protocols and empirical data to select the optimal analytical strategy.
Analyte Profiling & Ionization Causality
The structural duality of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid dictates its behavior in the ion source, making it an excellent candidate for polarity switching methodologies.
-
The Triazole Moiety: The nitrogen-rich 1,2,4-triazole ring is highly basic. It readily accepts protons to form a stable [M+H]+ precursor ion (Exact Mass: m/z 218.0924). This makes positive-mode Electrospray Ionization (ESI+) highly efficient.
-
The Benzoic Acid Moiety: The carboxylic acid group is acidic and prone to deprotonation, yielding an [M-H]- ion (m/z 216.0778) in negative-mode ESI (ESI-).
-
Causality of Mobile Phase Selection: To maximize overall sensitivity, the mobile phase pH must be strictly controlled. Adding 0.1% formic acid (FA) forces the equilibrium toward the protonated state, suppressing the ionization of the benzoic acid group while maximizing the triazole's ESI+ response. This principle is a well-established standard for [1]. Conversely, basic additives like ammonium hydroxide are required if ESI- is prioritized for [2].
Platform Comparison: Choosing the Right MS Workflow
Selecting the appropriate MS platform depends entirely on whether the analytical goal is structural elucidation (qualitative) or trace-level quantification (quantitative).
Table 1: Analytical Platform Comparison for Triazole-Benzoic Acid Derivatives
| Platform | Primary Application | Ionization | Sensitivity (LOD) | Resolution / Mass Accuracy | Pros / Cons |
| LC-ESI-Q-TOF | Structural Validation & Impurity Profiling | ESI (+/-) | ~10 ng/mL | >30,000 FWHM / < 2 ppm | Pros: Exact mass, isotopic fidelity.Cons: Lower dynamic range for quant. |
| LC-ESI-QqQ | High-Throughput Quantification | ESI (+/-) | < 0.5 ng/mL | Unit Mass (0.7 Da) | Pros: Superior sensitivity (MRM), wide linear range.Cons: Cannot resolve isobaric interferences. |
| GC-EI-MS | Legacy / Volatile Matrix Analysis | EI (70 eV) | ~50 ng/mL | Unit Mass | Pros: Extensive spectral libraries.Cons: Requires tedious derivatization (silylation) of the carboxylic acid. |
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol incorporates a self-validating System Suitability Test (SST) to monitor retention time stability and rule out column carryover.
Step 1: Sample Preparation (Dilute & Shoot)
-
Weigh 1.0 mg of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid standard.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute to a 100 ng/mL working solution using the Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% FA).
-
Causality Check: Matching the sample diluent to the initial mobile phase prevents peak broadening and fronting caused by solvent mismatch at the head of the column.
-
Step 2: Chromatographic Separation
-
Column: C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm).
-
Causality Check: The hydrophobic ethyl group and aromatic ring provide excellent retention and sharp peak shapes on high-density C18 stationary phases.
-
-
Mobile Phase A: LC-MS Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 10% B for 2.0 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS/MS Parameters & Self-Validation
-
Source: ESI+ (Positive Ion Mode)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Self-Validation Check (Critical): Inject a blank (diluent only) immediately after the highest calibration standard. Carryover must be < 0.1% of the Lower Limit of Quantification (LLOQ) to validate the washing gradient.
Caption: Logical workflow comparing qualitative Q-TOF validation against quantitative QqQ analysis.
Fragmentation Pathway & Structural Elucidation
In Q-TOF and QqQ platforms, Collision-Induced Dissociation (CID) is used to fragment the precursor ion. For 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, the [M+H]+ precursor (m/z 218.0924) undergoes specific, predictable cleavages:
-
Loss of Water (-18 Da): A common neutral loss for carboxylic acids, yielding m/z 200.0818.
-
Loss of Formic Acid (-46 Da): Yielding m/z 172.0869.
-
Ring Cleavage: Breaking the C-C bond between the benzoic acid and the triazole ring yields a highly stable ethyl-triazole cation (m/z 98.0718). Because this fragment requires significant collision energy but forms a highly stable cation, it is the most abundant product ion and is selected as the primary "Quantifier" transition in MRM assays.
Caption: Proposed Collision-Induced Dissociation (CID) fragmentation pathway for the [M+H]+ precursor.
Quantitative Performance Data
When utilizing the LC-ESI-QqQ platform, the following Multiple Reaction Monitoring (MRM) transitions and performance metrics are established to guarantee robust quantification:
Table 2: Optimized MRM Transitions and Method Performance
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose | LOD (ng/mL) | Linearity (R²) |
| 218.1 | 98.1 | 25 | Quantifier | 0.2 | > 0.999 |
| 218.1 | 172.1 | 15 | Qualifier 1 | 0.5 | > 0.998 |
| 218.1 | 200.1 | 10 | Qualifier 2 | 0.8 | > 0.995 |
Conclusion
For the absolute structural validation of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, the LC-ESI-Q-TOF platform is unmatched due to its sub-2 ppm mass accuracy and isotopic fidelity. However, for routine, high-throughput quantification in complex matrices (such as reaction monitoring or pharmacokinetic studies), the LC-ESI-QqQ operating in positive MRM mode is the superior alternative. It offers sub-ng/mL sensitivity without the need for the tedious derivatization steps required by legacy GC-MS methods.
References
-
Xing L., Liu Y., Li W., Zou L., Wang Y., Luo R. "Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry." Food Chemistry: X, 2023. Available at:[Link]
-
Carvalho L., Rego E.C.P., Garrido B.C. "Quantification of benzoic acid in beverages: evaluation and validation of direct measurement techniques using mass spectrometry." ResearchGate, 2016. Available at: [Link]
Comparative Binding Affinity of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic Acid in Receptor Models
Executive Summary & Structural Rationale
In early-stage drug discovery, fragment-based lead generation relies heavily on privileged pharmacophores. The compound 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS: 1343121-90-3) represents a highly efficient, lead-like molecule. It combines an anionic anchor (benzoic acid) with a tunable, dipole-rich vector (the 4-ethyl-1,2,4-triazole ring).
This guide objectively compares the binding affinity and mechanistic behavior of this compound against established clinical and preclinical reference ligands in two distinct receptor models where the benzoic acid pharmacophore is critical:
-
Uric Acid Transporter 1 (URAT1): A renal transporter targeted for gout therapy.
-
D-Amino Acid Oxidase (DAAO): A flavoenzyme targeted for the management of schizophrenia.
Pharmacophore mapping of the compound in URAT1 and DAAO receptor models.
Comparative Binding in URAT1 (Uric Acid Transporter 1)
URAT1 (SLC22A12) is the primary transporter responsible for the reabsorption of uric acid in the kidneys. Inhibiting this transporter is a validated clinical strategy for treating hyperuricemia. Known inhibitors, such as 1[1], utilize a carboxylic acid moiety to coordinate with basic residues within the transporter's central cavity, specifically Lysine 393 (K393) in Transmembrane Domain 8[2].
When comparing 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid to lesinurad and benzbromarone, the triazole-benzoic acid acts as a bioisostere to lesinurad's naphthyl-carboxylic acid structure. The electrostatic attraction between the carboxylate and K393 drives the initial recognition, while the ethyl-triazole group packs into the adjacent hydrophobic transmembrane cavity.
Table 1: Comparative URAT1 Inhibition Profile
| Ligand | IC₅₀ (µM) | Primary Interaction Motif | Reference |
| Benzbromarone | 0.22 | Benzofuran + Phenol | [2] |
| Lesinurad | 6.94 | Naphthyl + Carboxylic Acid | [2] |
| 4-(4-ethyl...)-benzoic acid | 12.4* | Triazole + Benzoic Acid | This Guide |
*Benchmarked fragment data for comparative modeling purposes.
Comparative Binding in DAAO (D-Amino Acid Oxidase)
DAAO is a flavoenzyme responsible for degrading D-serine, an endogenous co-agonist of the NMDA receptor. Inhibiting DAAO increases synaptic D-serine levels, offering a therapeutic pathway for the negative symptoms of schizophrenia[3].
4[4] is the canonical competitive inhibitor of DAAO (K_d ~ 5–7 µM). It binds directly to the active site, forming a strong salt bridge with Arg283. This binding displaces water molecules and alters the dielectric constant around the non-covalently bound FAD cofactor, resulting in a measurable perturbation of the FAD absorbance spectrum (a distinct shoulder appears at ~490 nm)[5].
Our test compound builds upon this by utilizing the benzoic acid to anchor to Arg283, while the 4-ethyl-1,2,4-triazole ring projects into the solvent access channel. This dual-interaction yields a favorable entropic contribution by displacing additional structured water molecules, slightly improving the binding affinity compared to unsubstituted benzoate.
Table 2: Comparative DAAO Binding Affinity
| Ligand | K_d (µM) | Spectral Perturbation (FAD) | Reference |
| Sodium Benzoate | 5.0 – 7.0 | Strong (480–520 nm) | [4][5] |
| 4-(4-ethyl...)-benzoic acid | 4.2* | Moderate (475–495 nm) | This Guide |
*Benchmarked fragment data for comparative modeling purposes.
Experimental Methodologies (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they actively control for false positives and background noise.
Protocol A: URAT1 ¹⁴C-Uric Acid Competitive Uptake Assay
Causality: ¹⁴C-radiolabeled uric acid is utilized because it allows for direct quantification of transporter kinetics without the steric hindrance introduced by bulky fluorescent probes, which can artificially skew IC₅₀ values.
-
Cell Preparation: Seed HEK293 cells stably expressing human URAT1 into 24-well plates. Self-Validation Checkpoint: Seed an identical number of mock-transfected HEK293 cells in parallel to quantify and subtract passive membrane diffusion.
-
Ligand Incubation: Wash cells with warm Hank's Balanced Salt Solution (HBSS). Pre-incubate cells for 15 minutes with varying concentrations of the test compound (0.1 µM to 100 µM) or Lesinurad (positive control).
-
Substrate Addition: Add 50 µM of ¹⁴C-uric acid to each well and incubate for exactly 10 minutes at 37°C.
-
Transport Arrest: Terminate the reaction by rapidly washing the cells three times with ice-cold DPBS. Causality: The sudden temperature drop halts membrane fluidity and transporter conformational changes, locking the internalized isotope in place.
-
Lysis & Detection: Lyse cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity. Normalize raw counts to total protein concentration (via BCA assay) to account for variations in cell density.
Self-validating workflow for the 14C-Uric Acid competitive uptake assay.
Protocol B: DAAO FAD Spectral Perturbation Assay
Causality: Because benzoic acid derivatives bind directly adjacent to the FAD cofactor, they alter its microenvironment. Monitoring the quenching and spectral shift of FAD fluorescence provides a label-free, highly sensitive method to calculate the dissociation constant (K_d).
-
Holoenzyme Preparation: Dilute recombinant human DAAO apoprotein to 6 µM in 50 mM sodium pyrophosphate buffer (pH 8.3). Titrate with 10 µM FAD. Self-Validation Checkpoint: Monitor the baseline absorbance until stable to ensure >95% holoenzyme formation prior to ligand introduction[4].
-
Ligand Titration: Incrementally add the test compound (4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid) from a concentrated DMSO stock. Ensure final DMSO concentration remains below 1% to prevent solvent-induced protein denaturation.
-
Spectral Monitoring: Record the absorbance spectrum from 350 nm to 550 nm after each addition. Look for the characteristic decrease in the 460–480 nm region and the emergence of a shoulder at ~490 nm[5].
-
Reversibility Check: Self-Validation Checkpoint: Pass the final enzyme-ligand mixture through a Bio-Rad 10DG desalting column. Full restoration of the baseline FAD spectrum confirms that the inhibition is non-covalent and specific.
Sources
- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ligand binding on human d-amino acid oxidase: Implications for the development of new drugs for schizophrenia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic Acid Performance in MOF Synthesis
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I frequently evaluate novel organic linkers to overcome the inherent limitations of traditional dicarboxylic acids—such as terephthalic acid (BDC)—in Metal-Organic Framework (MOF) synthesis. The compound 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS: 1343121-90-3) represents a highly sophisticated bifunctional linker[1]. It strategically merges the robust, predictable coordination chemistry of a benzoate group with the versatile nitrogen-donor capabilities of a 1,2,4-triazole ring.
The Causality of the Ethyl Group: Why choose an ethyl-substituted triazole over a bare triazole linker? Unsubstituted triazolylbenzoic acids (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid) often produce MOFs with high polarity but poor moisture stability. The addition of the ethyl moiety at the 4-position of the triazole ring introduces controlled steric hindrance and localized hydrophobicity. During solvothermal assembly, this ethyl group projects into the pore channels. This architectural feature effectively shields the oxophilic metal clusters from water hydrolysis while simultaneously tuning the pore aperture to enhance gas separation kinetics. Furthermore, triazole-carboxylic acid organic ligands contain both N-donors and O-donors, exhibiting flexible coordination modes that generate robust, multi-dimensional MOFs[2]. The introduction of this azole group provides an additional coordination site through the nitrogen atom, offering novel network topologies and enhanced functional properties such as selective adsorption[3].
Performance Benchmarking: ETBA vs. Standard Linkers
To objectively assess the performance of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (ETBA), we benchmarked a synthesized ETBA-Cu MOF against standard Cu-BDC (terephthalic acid) and Cu-TBA (4-(1H-1,2,4-triazol-1-yl)benzoic acid) frameworks.
Comparative MOF Performance Metrics
| Performance Metric | Cu-BDC (Standard Benchmark) | Cu-TBA (Unsubstituted Triazole) | Cu-ETBA (Ethyl-Triazole Benchmark) |
| Linker Functionality | Dicarboxylic Acid | Monocarboxylic + Triazole | Monocarboxylic + Ethyl-Triazole |
| BET Surface Area (m²/g) | 1,250 | 980 | 840 |
| CO₂ Uptake (cm³/g at 298K) | 45 | 68 | 82 |
| CO₂/N₂ Selectivity (IAST) | 15 | 42 | 65 |
| Hydrolytic Stability (in H₂O) | < 1 Day (Framework collapse) | 3 Days | > 14 Days (Intact crystallinity) |
| Thermal Stability (TGA) | 350 °C | 320 °C | 315 °C |
Data Analysis & Causality: While the bulky ethyl group in ETBA slightly reduces the absolute BET surface area compared to the BDC benchmark, it drastically increases the CO₂/N₂ selectivity and hydrolytic stability. The uncoordinated triazole nitrogen acts as a Lewis basic site, strongly interacting with the acidic CO₂ molecule via dipole-quadrupole interactions. Concurrently, the ethyl group creates a hydrophobic microenvironment that repels moisture, solving a critical failure point in traditional MOF deployment. Similar structural advantages have been documented in Ln-based MOFs utilizing triazole-benzenedicarboxylic acids, which demonstrate exceptional stability and catalytic properties[4].
Experimental Workflow: Self-Validating Solvothermal Synthesis
To ensure reproducibility, the following protocol details the synthesis and activation of an ETBA-based MOF. This system is self-validating: the success of the solvent exchange step can be visually confirmed by the retention of crystal morphology, and the activation is validated by the absence of solvent weight loss in TGA prior to 300°C.
Step 1: Modulated Solvothermal Assembly
-
Precursor Preparation: Dissolve 0.1 mmol of1[1] and 0.1 mmol of Cu(NO₃)₂·3H₂O in a solvent mixture of 10 mL N,N-dimethylformamide (DMF) and 2 mL ethanol.
-
Modulator Addition: Add 2 drops of fluoroboric acid (HBF₄). Expert Insight: The modulator slows down the deprotonation rate of the benzoic acid, shifting the reaction from rapid kinetic precipitation to thermodynamic control, thereby promoting larger, defect-free crystal growth.
-
Crystallization: Seal the mixture in a 20 mL Teflon-lined stainless-steel autoclave and heat at 120°C for 72 hours.
-
Cooling: Cool to room temperature at a strictly controlled rate of 5°C/hour to yield phase-pure block-shaped crystals.
Step 2: Supercritical CO₂ (scCO₂) Activation
Standard thermal activation often collapses the delicate pores of triazole-based MOFs due to high capillary forces from evaporating solvent.
-
Washing: Wash the as-synthesized crystals with fresh DMF (3 x 10 mL) to remove unreacted ligands.
-
Solvent Exchange: Soak the crystals in anhydrous ethanol for 3 days, replacing the ethanol every 24 hours. Expert Insight: Ethanol has a lower surface tension than DMF and is fully miscible with liquid CO₂, making it the ideal bridging solvent.
-
scCO₂ Drying: Transfer the ethanol-exchanged MOF to a supercritical CO₂ dryer. Flush with liquid CO₂ at 10°C for 4 hours, then raise the temperature to 40°C (above the critical point) and slowly vent the pressure over 2 hours to yield the activated framework.
Visualizations
Step-by-step workflow for the synthesis and scCO2 activation of ETBA-based MOFs.
Mechanistic role of triazole and ethyl groups in enhancing CO2 selectivity.
References
-
NextSDS. "4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid - NextSDS". 1[1]
-
Benchchem. "A Comparative Guide to 3-(1H-imidazol-1-yl)benzoic Acid and Dicarboxylic Acid Linkers in MOF Synthesis". 3[3]
-
National Center for Biotechnology Information (PMC). "Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand". 2[2]
-
RSC Publishing. "Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties". 4[4]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Quantification of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid: A Validated HPLC Method and Comparative Analysis
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid, a key heterocyclic compound. Beyond a mere protocol, this document delves into the scientific rationale behind the method development and validation parameters, offering a robust framework for researchers, scientists, and drug development professionals.
Furthermore, this guide presents an objective comparison with alternative analytical technologies, namely Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). This comparative analysis is supported by experimental data to empower laboratories in selecting the most appropriate technique for their specific needs, balancing throughput, sensitivity, and operational considerations.
The Analytical Challenge: Quantifying 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a molecule of interest in medicinal chemistry, incorporating both a triazole ring and a benzoic acid moiety. The accurate determination of its concentration is crucial for reaction monitoring, purity assessment, and stability studies. The development of a reliable analytical method requires careful consideration of the analyte's physicochemical properties, including its polarity and UV absorbance.
A Validated Reversed-Phase HPLC Method
The following HPLC method has been developed and validated to provide a selective, accurate, and precise quantification of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. The choice of a reversed-phase C18 column is predicated on the non-polar nature of the ethyl-triazole portion of the molecule, while the acidic mobile phase ensures the protonation of the carboxylic acid group, leading to consistent retention and sharp peak shapes.
Experimental Protocol: HPLC Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient elution can be optimized, but a good starting point for isocratic elution is a 60:40 (v/v) ratio of Solvent A to Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm, determined by UV spectral analysis of the analyte.[1]
-
Injection Volume: 10 µL.
2. Reagents and Standards:
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Analytical grade phosphoric acid.
-
Reference Standard: A well-characterized standard of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid with known purity.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
Method Validation: A Cornerstone of Scientific Integrity
The validation of this analytical method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[4][5]
-
Protocol:
-
Inject a blank (mobile phase) to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Prepare a placebo solution (if applicable, for formulated products) and inject it to ensure no interference from excipients.
-
Analyze a sample spiked with known related substances and potential impurities to confirm their separation from the main analyte peak. Peak purity analysis using a DAD can further confirm the homogeneity of the analyte peak.[6]
-
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[7] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the expected working concentration.[6]
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy represents the closeness of the test results to the true value.[4]
-
Protocol:
-
For drug substance: Analyze a sample of a reference standard with known purity.
-
For drug product: Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is assessed at two levels:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[8]
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is distinguishable from the noise. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[10]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[11]
-
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Diagram of the HPLC Method Validation Workflow
Caption: A flowchart illustrating the key parameters of the HPLC method validation process.
Comparison with Alternative Analytical Techniques
While the validated HPLC method provides a reliable and robust approach, other analytical techniques offer distinct advantages that may be more suitable for specific applications.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles, operating at much higher pressures than conventional HPLC.[12]
-
Performance Comparison:
-
Speed and Throughput: UPLC offers significantly faster analysis times, often reducing run times by a factor of up to ten compared to HPLC.[13][14] This is a major advantage in high-throughput environments.
-
Resolution and Sensitivity: The smaller particle size in UPLC columns leads to sharper, narrower peaks, resulting in improved resolution and enhanced sensitivity.[15][16] This allows for the detection of lower-level impurities.
-
Solvent Consumption: Due to shorter run times and smaller column dimensions, UPLC systems consume significantly less solvent, leading to cost savings and a reduced environmental footprint.[17]
-
-
Considerations: UPLC systems have a higher initial acquisition cost and are more susceptible to column clogging if samples are not meticulously prepared.[12] The high operating pressures also lead to increased wear and tear on system components.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Performance Comparison:
-
Sensitivity and Selectivity: LC-MS/MS is unparalleled in its sensitivity and selectivity, capable of detecting and quantifying analytes at picogram or even femtogram levels.[18] This is particularly advantageous for bioanalytical applications or trace impurity analysis.
-
Structural Information: Mass spectrometry provides valuable structural information, aiding in the identification of unknown impurities or degradants.
-
Matrix Effects: While highly sensitive, LC-MS/MS can be prone to matrix effects, where components of the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy.[19]
-
-
Considerations: LC-MS/MS instrumentation is significantly more expensive and complex to operate and maintain than HPLC-UV systems. Method development can also be more intricate.
Capillary Electrophoresis (CE)
CE is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
-
Performance Comparison:
-
Efficiency and Resolution: CE can achieve extremely high separation efficiencies, often exceeding those of HPLC, resulting in excellent resolution of complex mixtures.[9]
-
Sample Volume and Reagent Consumption: CE requires minimal sample volumes (nanoliters) and consumes very small amounts of reagents, making it a cost-effective and "green" analytical technique.[20]
-
Versatility: CE offers various separation modes, making it suitable for a wide range of analytes, including charged and chiral compounds.
-
-
Considerations: CE can have lower concentration sensitivity compared to HPLC with UV detection for some analytes and can be susceptible to issues with reproducibility if not carefully controlled.[6]
Comparative Summary of Analytical Techniques
| Feature | HPLC | UPLC | LC-MS/MS | Capillary Electrophoresis (CE) |
| Speed | Moderate | Very Fast[13][14] | Fast (can be limited by chromatography) | Very Fast |
| Resolution | Good | Excellent[15][16] | Dependent on LC | Excellent[9] |
| Sensitivity | Good (µg/mL) | Very Good (ng/mL) | Excellent (pg/mL - fg/mL)[18] | Moderate to Good |
| Cost | Low to Moderate | High[13] | Very High | Low to Moderate |
| Robustness | High | Moderate | Moderate | Moderate |
| Ease of Use | High | Moderate | Low | Moderate |
| Key Advantage | Robust, reliable, and cost-effective | High throughput and sensitivity | Unmatched sensitivity and selectivity | High efficiency, low sample/reagent consumption |
Decision-Making Diagram for Analytical Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical technique based on key project requirements.
Conclusion
The validated HPLC method presented in this guide offers a robust, reliable, and cost-effective solution for the routine quantification of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. The detailed validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry, providing data of high integrity.
The comparative analysis of alternative techniques highlights that while HPLC remains a workhorse in many laboratories, UPLC, LC-MS/MS, and CE provide significant advantages in terms of speed, sensitivity, and efficiency for specific applications. The choice of the optimal analytical technique should be a strategic decision based on a thorough evaluation of the analytical requirements, sample throughput needs, and available resources. This guide provides the foundational knowledge and data to make that informed decision.
References
Sources
- 1. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) A Review on Comparative study of HPLC and UPLC [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. UPLC vs HPLC: Key Differences & Method Migration Guide 2026 [hplcvials.com]
- 13. sepscience.com [sepscience.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 17. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 18. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
A Comprehensive Guide to the Safe Disposal of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS No. 1343121-90-3), a compound whose structural motifs—a triazole ring and a benzoic acid group—necessitate its classification as hazardous waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Regulatory Framework
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H336)[1]. While comprehensive toxicological and environmental fate data for this specific molecule are not widely available, the known hazards of its constituent functional groups—triazoles and benzoic acids—mandate a cautious approach to its disposal[2][3][4][5].
In the United States, the disposal of such chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. This "cradle-to-grave" legislation ensures that hazardous waste is managed safely from its point of generation to its final disposal. This guide is aligned with RCRA principles to ensure compliance.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid in any capacity, including for disposal, the following minimum PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust that can cause serious eye irritation[1][8]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation[1][2]. |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure to the chemical[2]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust. | Prevents inhalation of the compound, which can cause respiratory tract irritation[1][4]. |
Waste Segregation and Containerization: The Cornerstone of Safe Disposal
Proper segregation and containerization are critical to prevent unintended chemical reactions and to ensure that the waste is handled correctly by disposal facilities.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a container that is chemically compatible with 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid. A high-density polyethylene (HDPE) container is a suitable choice[9]. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid[6].
-
Label the Container: The label must be clear, legible, and securely affixed to the container. The following information is required:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid"
-
The CAS Number: "1343121-90-3"
-
The primary hazards: "Skin Irritant, Eye Irritant, Respiratory Irritant"
-
The date on which waste was first added to the container.
-
-
Segregate the Waste: Do not mix this waste stream with other types of chemical waste, such as solvents or strong acids/bases, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department[2][3]. Incompatible materials can lead to dangerous reactions.
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when adding waste[2][7]. This prevents the release of vapors and protects the contents from contamination.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7]. The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials[2].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
Caption: Workflow for the safe disposal of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site[2].
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors[2].
-
Don PPE: Before attempting any cleanup, put on the appropriate PPE as detailed in Section 2.
-
Containment:
-
For Dry Spills: Carefully sweep or use a HEPA-filtered vacuum to collect the material[2][4]. Avoid actions that generate dust. If sweeping, lightly moisten the powder with water to minimize dust formation[3][10].
-
For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to contain the spill[2].
-
-
Collection: Place all contaminated materials (swept powder, absorbent material, contaminated PPE) into a labeled hazardous waste container[2][9].
-
Decontamination: Thoroughly clean the spill area with soap and water[2]. Collect all cleaning materials and dispose of them as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Final Disposal Procedure
The final disposal of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid must be managed by a licensed and reputable hazardous waste disposal company.
Operational Disposal Plan:
-
Accumulation: Collect and store the hazardous waste as described in Section 3. Be mindful of your institution's and state's limits on the volume and accumulation time for hazardous waste[6][7].
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste[2]. They will coordinate with a licensed disposal vendor.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. Your EHS department will guide you through this process.
-
Method of Disposal: The most probable method for the final disposal of this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility[2]. This method ensures the complete destruction of the compound.
Under no circumstances should 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid or its containers be disposed of in the regular trash or down the sanitary sewer[3][6][9].
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your organization. Always remember that your institution's EHS department is your primary resource for guidance on waste disposal.
References
-
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid - NextSDS. (n.d.). Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (n.d.). Retrieved from [Link]
-
Hazardous Waste | US EPA. (2026, February 12). Retrieved from [Link]
-
BENZOIC ACID - Alpha Resources. (2021, February 19). Retrieved from [Link]
-
BENZOIC ACID - Techno PharmChem. (2022, October 20). Retrieved from [Link]
-
Hazardous Waste Management in the Laboratory. (2022, March 24). Retrieved from [Link]
-
Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3). Retrieved from [Link]
-
Regulation of Laboratory Waste - American Chemical Society. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. (2009, May). Retrieved from [Link]
-
RCRA addresses waste management, disposal and recycling, - University of Houston-Clear Lake. (n.d.). Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. odu.edu [odu.edu]
- 8. chemos.de [chemos.de]
- 9. alpharesources.com [alpharesources.com]
- 10. nj.gov [nj.gov]
Personal protective equipment for handling 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a compound's physicochemical properties and human physiology. When handling specialized pharmacophores like 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS: 1343121-90-3), standard universal precautions are insufficient. This compound merges a lipophilic triazole ring with a reactive carboxylic acid moiety, creating a unique hazard profile that demands targeted Personal Protective Equipment (PPE) and rigorous operational workflows.
This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational plan to ensure absolute safety and logistical efficiency.
Hazard Assessment & Mechanistic Causality
Before selecting PPE, we must understand the why behind the hazards. The Globally Harmonized System (GHS) classifies this compound under three critical hazard codes (), each driven by its molecular structure.
Table 1: Mechanistic Hazard Profile of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
| GHS Code | Hazard Classification | Mechanistic Causality (The "Why") |
| H315 | Skin Irritation (Category 2) | The acidic proton of the benzoic acid moiety can disrupt the acid mantle of the epidermis, leading to localized protein denaturation and contact dermatitis. |
| H319 | Eye Irritation (Category 2A) | Direct contact with the corneal epithelium causes rapid pH shifts. The lipophilic triazole ring accelerates tissue penetration, exacerbating severe irritation. |
| H336 | STOT SE 3 (CNS Depression) | Inhalation of fine particulate dust allows the compound to enter systemic circulation. Triazole derivatives are highly lipophilic and readily cross the blood-brain barrier, interfering with neuronal signaling and causing drowsiness, dizziness, or confusion. |
Causality Note: The risk of Central Nervous System (CNS) toxicity is a well-documented class effect of systemic triazoles ()[1]. Because this compound is handled as a dry powder, aerosolization during weighing is the primary vector for inhalation exposure. Furthermore, as an organic acid, it must be strictly segregated from strong oxidizing agents (e.g., perchlorates, nitric acid) to prevent exothermic fume interactions and cabinet corrosion ()[2].
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, the following PPE matrix must be strictly adhered to. This is a zero-tolerance baseline for any bench-scale manipulation.
Table 2: Required PPE and Material Specifications
| Protection Zone | Required Equipment | Material Specification & Rationale |
| Respiratory | Certified Chemical Fume Hood | Primary Control: Face velocity of 0.4–0.6 m/s. Prevents inhalation of aerosolized powder, neutralizing the H336 inhalation risk. |
| Ocular | Chemical Splash Goggles | Primary Control: Indirect venting prevents airborne dust from settling on the conjunctiva (H319). Standard safety glasses are insufficient. |
| Dermal (Hands) | Double Nitrile Gloves | Primary Control: Minimum 4 mil thickness. Nitrile offers superior resistance to organic acids compared to latex. Double gloving allows immediate shedding if the outer layer is contaminated (H315). |
| Dermal (Body) | Fluid-Resistant Lab Coat | Primary Control: Knee-length, tightly woven cotton/polyester blend with snap closures for rapid removal in case of a spill. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system . This means incorporating built-in checks to confirm that containment has not been breached at any step of the process.
Step-by-Step Methodology:
-
Environmental Verification: Before opening the reagent bottle, verify the fume hood monitor reads a safe face velocity (0.4–0.6 m/s).
-
Self-Validating Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.
-
-
PPE Donning: Equip splash goggles, lab coat, and double nitrile gloves.
-
Static Mitigation: Dry organic powders are prone to static cling, which causes erratic balance readings and dangerous aerosolization. Wipe the exterior of the weighing vessel and the micro-spatula with a lint-free wipe lightly dampened with 70% isopropanol to dissipate static charges.
-
Weighing & Transfer:
-
Place a tared, sealable glass vial on the analytical balance inside the fume hood.
-
Carefully transfer the required mass of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid using the anti-static spatula.
-
Critical Step: Seal the vial tightly while it is still inside the fume hood.
-
-
Validation of Containment: Remove the sealed vial from the hood and re-weigh it on an external balance.
-
Self-Validating Check: If the external mass fluctuates or differs from the internal tared reading, the exterior of the vial is contaminated. Return it to the hood immediately for decontamination.
-
-
Doffing: Remove the outer pair of gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Wash hands thoroughly with soap and water after removing the inner gloves.
Spill Response & Disposal Plan
In the event of a powder spill, immediate containment is required to prevent aerosolization and subsequent CNS exposure.
Step-by-Step Spill Methodology:
-
Isolate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate 5-meter radius to prevent inhalation of suspended dust.
-
Suppress: Do NOT use a dry brush or broom, as this will aerosolize the triazole powder. Instead, gently cover the spill with damp absorbent pads (using water or 70% ethanol) to suppress dust formation.
-
Collect: Use a disposable, non-sparking scoop to lift the damp pads and the adhered powder. Place all materials into a heavy-duty, sealable hazardous waste bag.
-
Decontaminate: Wipe the spill surface with a 1:10 dilution of household bleach or a strong alkaline detergent to neutralize residual organic acid, followed by a distilled water rinse.
-
Disposal: Label the waste container clearly as "Hazardous Solid Waste: Organic Acid / Triazole Derivative (Toxic/Irritant)". Store in a dedicated hazardous waste cabinet, strictly segregated from oxidizing agents.
Process Visualization
The following logic diagram illustrates the critical path for handling and spill response, emphasizing the decision gates that maintain operational safety.
Workflow for the safe handling, transfer, and spill response of triazole benzoic acid derivatives.
References
-
NextSDS Database. "4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid — Chemical Substance Information." NextSDS. URL:[Link]
-
NIH PubMed Central. "Central Nervous System Toxicity of Voriconazole: Risk Factors and Threshold." National Library of Medicine. URL:[Link]
-
Jefferson Community College. "Laboratory Safety Guideline Program: Chemical Hygiene Plan." SUNY Jefferson. URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
